A Technical Guide to the Physicochemical Properties of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine
Introduction 4-amino-3-bromopyrazolo[3,4-d]pyrimidine (CAS No: 83255-86-1) is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Structurally, it is an isostere of ad...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-amino-3-bromopyrazolo[3,4-d]pyrimidine (CAS No: 83255-86-1) is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Structurally, it is an isostere of adenine, a fundamental component of nucleic acids, which allows it to function as a purine analog.[1][2] This mimicry enables it to interact with a wide range of biological targets, particularly ATP-binding sites within kinases. Consequently, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for the development of novel therapeutic agents, including potent inhibitors of kinases like Src, Abl, and cyclin-dependent kinases (CDKs), as well as antiviral and antiparasitic agents.[3][4][5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine. Understanding these characteristics is paramount for researchers in drug discovery, as they fundamentally influence a compound's behavior in both experimental and physiological systems, dictating its solubility, stability, membrane permeability, and ultimate bioavailability. The protocols and data presented herein are designed to equip scientists with the necessary information to effectively utilize this versatile building block in their research endeavors.
Section 1: Core Molecular and Physical Properties
The foundational properties of a compound dictate its handling, storage, and baseline behavior. 4-amino-3-bromopyrazolo[3,4-d]pyrimidine is a stable solid under standard laboratory conditions, but its characteristics, particularly its limited solubility, present key challenges that must be addressed during development.
Melting Point: While an exact melting point for the 3-bromo derivative is not widely reported, the parent compound, 4-aminopyrazolo[3,4-d]pyrimidine, exhibits a very high melting point, typically decomposing above 310°C.[8][9][10] This high thermal stability is attributed to the planar, aromatic nature of the fused ring system, which facilitates strong intermolecular hydrogen bonding and crystal lattice packing. The addition of a bromine atom is expected to maintain this high melting point.
Solubility: The pyrazolo[3,4-d]pyrimidine class of compounds is notoriously characterized by poor aqueous solubility.[5][12] The parent compound is described as insoluble in water.[8][13] This is a critical parameter for drug development, as low solubility can severely limit oral bioavailability and complicate formulation. This challenge has led to strategies such as creating more soluble prodrugs or using advanced delivery systems like liposomes and albumin nanoparticles to improve the pharmacokinetic profile of this scaffold.[5][12]
Section 2: Spectroscopic and Structural Characterization
Unambiguous identification and structural confirmation are achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure in solution.
¹H NMR: The spectrum is expected to show distinct signals for the proton on the pyrazole ring, the proton on the pyrimidine ring, and a broad signal for the amine (-NH₂) protons, which may exchange with deuterium in solvents like D₂O or DMSO-d₆.
¹³C NMR: The spectrum will display five signals corresponding to the carbon atoms in the fused aromatic ring system. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and mass.
Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as solubility in CDCl₃ is likely poor).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Analysis: Integrate proton signals and assign chemical shifts based on established values for similar heterocyclic systems and coupling patterns.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
Data Acquisition: Acquire spectra in both positive and negative ion modes.
Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 213.97 and 215.97, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have confirmed the planarity of the fused ring system, which is crucial for its biological activity as a kinase inhibitor scaffold.[3][4]
The Strategic Core: A Technical Guide to 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
Abstract This technical guide provides an in-depth analysis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pivotal heterocyclic compound in modern medicinal chemistry. We will depart from a conventional compound summa...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pivotal heterocyclic compound in modern medicinal chemistry. We will depart from a conventional compound summary to present a deeper narrative: one that positions this molecule not as an end-effector, but as a strategic synthetic core for the rational design of potent and selective kinase inhibitors. This guide will elucidate the foundational mechanism of action of the pyrazolo[3,4-d]pyrimidine scaffold as an ATP mimetic, explore the mechanistic diversity of its derivatives targeting key oncogenic kinases, and provide detailed, field-proven protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.
Introduction: The "Privileged Scaffold" Concept
In the landscape of drug discovery, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets with high affinity. The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a quintessential example of such a scaffold, particularly in the realm of kinase inhibition.
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Formula: C₅H₄BrN₅) is a cornerstone intermediate for accessing this privileged chemical space.[1] Its true value is not in its intrinsic biological activity, which is not extensively documented, but in its role as a versatile building block for creating libraries of potent kinase inhibitors. The bromine atom at the C3-position and the amine at the C4-position provide reactive handles for systematic chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of target specificity and potency.
Core Mechanism of Action: The ATP-Competitive Hinge-Binding Motif
The efficacy of the 1H-pyrazolo[3,4-d]pyrimidine scaffold stems from its structural and electronic resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP).[2] Protein kinases, the enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, possess a highly conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," which forms critical hydrogen bonds with the adenine ring of ATP to anchor it in the correct orientation for catalysis.
The pyrazolo[3,4-d]pyrimidine core mimics these crucial hydrogen bonding interactions. The nitrogen atoms within the fused ring system act as hydrogen bond donors and acceptors, effectively occupying the adenine-binding site and blocking the entry of ATP. This competitive inhibition is the foundational mechanism of action for nearly all kinase inhibitors derived from this scaffold.
Caption: ATP-competitive binding of the pyrazolo[3,4-d]pyrimidine scaffold.
Mechanistic Diversity through Derivatization
The strategic power of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its synthetic tractability. The bromine atom is readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of chemical moieties. These modifications allow for the fine-tuning of the inhibitor's properties, enabling it to target the unique features of different kinase active sites beyond the conserved hinge region.
Targeting Breast Tumor Kinase (BRK/PTK6)
Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers.[3] Derivatives of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been developed as potent, Type I inhibitors of BRK, binding to the active "DFG-in" conformation of the kinase.[3]
In one study, the core was elaborated via Suzuki cross-coupling reactions to introduce various substituents.[3] Molecular modeling of the lead compound (Compound 51) revealed key interactions:
Hinge Binding: The pyrimidine nitrogen forms a hydrogen bond with the backbone of Met267, and the C4-amine hydrogen bonds with the side chain of Glu265.[3]
Hydrophobic Interactions: Substituents introduced at the C3-position occupy a hydrophobic back pocket, enhancing both potency and selectivity.
These inhibitors demonstrated significant anti-migratory and anti-invasive activity in triple-negative breast cancer (TNBC) cell lines, consistent with the role of BRK in promoting metastasis.[3] Notably, these compounds did not significantly impact cell viability, highlighting a key insight: BRK inhibition is primarily anti-metastatic rather than cytotoxic.[3]
Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies. The FDA-approved drug Ibrutinib features a pyrazolo[3,4-d]pyrimidine core. Building upon this, novel irreversible BTK inhibitors have been designed and synthesized using 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a close analog of the bromo-core.
The mechanism of these derivatives is twofold:
Reversible ATP-Competitive Binding: The pyrazolo[3,4-d]pyrimidine core anchors the molecule in the ATP-binding pocket.
Irreversible Covalent Bonding: An acrylamide "warhead," introduced via a linker attached to the core, forms a covalent bond with a non-catalytic cysteine residue (Cys481) near the active site. This irreversible binding leads to sustained inhibition of BTK activity.
A lead compound from one such study, compound 6b , exhibited a potent IC₅₀ value of 1.2 nM against BTK.
Derivative Target
Key Interaction Mechanism
Resultant Potency (Example)
Reference
BRK/PTK6
Type I, ATP-competitive inhibition; H-bonding with hinge region (Met267, Glu265).
Validating the mechanism of action of novel kinase inhibitors derived from the 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core requires a multi-faceted experimental approach. The following protocols represent a self-validating system, moving from biochemical potency to cellular target engagement and finally to phenotypic outcomes.
Workflow for Characterizing Novel Derivatives
Caption: A logical workflow for the comprehensive validation of a novel kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase by measuring ADP production.
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial ADP concentration.[5][6]
Methodology:
Kinase Reaction Setup:
In a 384-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only vehicle control.
Add 5 µL of a solution containing the specific kinase and its substrate in kinase reaction buffer.
Initiate the reaction by adding 5 µL of ATP solution at a concentration near the Kₘ for the specific kinase.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
Analysis:
Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cellular Target Engagement (CETSA®)
This protocol confirms that the compound binds to its intended target protein inside intact cells.
Principle: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[9] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can infer target engagement.[10]
Methodology:
Cell Treatment:
Culture cells to ~80% confluency.
Treat cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
Heat Challenge:
Aliquot the cell suspensions into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).[11]
Cool the tubes to room temperature.
Cell Lysis and Fractionation:
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[11]
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[11]
Protein Analysis:
Carefully collect the supernatant.
Quantify the protein concentration in the soluble fraction (e.g., using a BCA assay).
Analyze the amount of the specific target protein in the soluble fraction by Western Blot or another quantitative immunoassay.
Analysis:
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
Protocol: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability, proliferation, or cytotoxicity.
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
Cell Plating and Treatment:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle controls.
MTT Incubation:
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[14]
Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[14]
Formazan Solubilization:
Carefully aspirate the media containing MTT.
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[14]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
Data Acquisition:
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Analysis:
Subtract the background absorbance from a media-only control.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot the viability percentage against the logarithm of compound concentration to determine the IC₅₀ (or GI₅₀) value.
Conclusion and Future Perspectives
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a strategically vital starting point for the discovery of novel kinase inhibitors. Its identity as a bioisostere of adenine provides a powerful foundation for achieving potent, ATP-competitive inhibition. The true ingenuity in its application, however, lies in the targeted and rational derivatization that medicinal chemists employ to achieve selectivity and to address the unique structural features of individual kinase active sites.
The future development of therapeutics based on this core will likely focus on several key areas:
Targeting Kinase Mutants: Designing next-generation inhibitors that can overcome acquired resistance mutations in clinically validated targets.
Allosteric Inhibition: Modifying the core structure to target less-conserved allosteric sites on kinases, potentially leading to greater selectivity.
Dual-Target Inhibitors: Creating single molecules that can inhibit two distinct nodes in a signaling pathway, offering a synergistic therapeutic effect.
By understanding the fundamental mechanism of the pyrazolo[3,4-d]pyrimidine core and employing the robust validation workflows detailed in this guide, researchers can continue to unlock the full potential of this privileged scaffold in the ongoing quest for more effective and safer targeted therapies.
literature review on pyrazolo[3,4-d]pyrimidine core structures
An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Core: From Synthesis to Therapeutic Applications Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered immense...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Core: From Synthesis to Therapeutic Applications
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered immense interest in medicinal chemistry and drug development. Structurally resembling naturally occurring purines, it acts as a bioisostere, enabling it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. This guide provides a comprehensive exploration of the pyrazolo[3,4-d]pyrimidine core, detailing its synthesis, chemical properties, and diverse pharmacological activities. We delve into its primary mechanism of action as a kinase inhibitor across various oncogenic pathways, including EGFR, VEGFR, Src, and CDKs, and discuss its structure-activity relationships. Furthermore, this whitepaper addresses key drug development challenges, such as aqueous solubility, and presents experimental protocols for its synthesis and biological evaluation, offering a vital resource for researchers, scientists, and drug development professionals.
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyrimidine ring.[1] Its significance in medicinal chemistry stems from its structural similarity to adenine, a fundamental component of ATP. This resemblance allows pyrazolo[3,4-d]pyrimidine derivatives to act as "bioisosteres" of purines, competitively binding to the ATP-pocket of various enzymes, particularly protein kinases.[2][3] This inhibitory action forms the basis for its broad therapeutic potential.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] Consequently, the pyrazolo[3,4-d]pyrimidine core has become a cornerstone in the design of kinase inhibitors.[2] Beyond cancer, derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, antidiabetic, and antioxidant properties.[1][4] The presence of multiple reactive sites on the scaffold makes it a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile.[1][4]
Synthetic Strategies and Chemical Reactivity
The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through various routes, typically starting from either a pre-formed pyrazole or a pyrimidine ring.
Common Synthetic Pathway from Pyrimidine Precursors
A prevalent and efficient method involves a one-pot reaction starting from a substituted pyrimidine. This approach is valued for its operational simplicity and good yields.
Experimental Protocol: One-Pot Synthesis of 3-Amino-4-Aryl-6-Mercapto-1H-Pyrazolo[3,4-d]pyrimidines [5]
Reaction Setup: A mixture of the starting pyrimidine and hydrazine hydrate is refluxed in ethanol.
Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) on silica gel-G plates.
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or DMF to afford the pure pyrazolo[3,4-d]pyrimidine derivative.
Characterization: The final structure is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[5]
The following diagram illustrates this common synthetic workflow.
Caption: Pyrazolo[3,4-d]pyrimidine inhibits kinase activity by competing with ATP.
Key Kinase Targets and Structure-Activity Relationship (SAR)
Derivatives of this scaffold have been developed to target a range of oncogenic kinases:
EGFR & VEGFR-2: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in breast, lung, and colon cancers. [1]Pyrazolo[3,4-d]pyrimidines designed as EGFR/VEGFR-2 inhibitors often feature a phenyl ring to occupy a hydrophobic region and a linker to establish essential binding interactions. [6]Compound 12b from one study showed potent activity against VEGFR-2 with an IC₅₀ of 0.063 µM and induced apoptosis in breast cancer cell lines.
[7]
Src and Abl Kinases: Src and Abl are non-receptor tyrosine kinases implicated in cell proliferation and survival. 4-amino-substituted pyrazolo[3,4-d]pyrimidines have shown nanomolar activity against these kinases. [8]The Src inhibitor SI306 was identified as a promising lead for eradicating invasive glioblastoma (GBM) cells.
[9]
Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their overexpression is common in cancer. [10]Derivatives bearing anilino moieties at the C-4 position have demonstrated superior CDK2 inhibitory activity compared to benzyl analogues. [10]Some novel derivatives have shown potent CDK2 inhibition with IC₅₀ values as low as 0.057 µM.
[11]
The general SAR indicates that substitutions at the C4, C5, and N1 positions of the pyrazolo[3,4-d]pyrimidine core are crucial for modulating potency and selectivity.
[10][12]
Anticancer Evaluation Workflow
The development of these compounds follows a structured preclinical evaluation process.
Caption: Standard workflow for the preclinical evaluation of anticancer agents.
Biological Evaluation: Protocols and Data
Protocol: In Vitro Antiproliferative MTT Assay
[12]
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The synthesized pyrazolo[3,4-d]pyrimidine derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Sunitinib, Staurosporine) are included.
Incubation: The plates are incubated for a set period (e.g., 48-72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
Absorbance Reading: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration at which 50% of cell growth is inhibited) is determined.
Summary of Biological Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinase targets, demonstrating the scaffold's potent anticancer activity.
Despite the promising activity of the pyrazolo[3,4-d]pyrimidine core, several challenges remain in its development as a clinical candidate.
Aqueous Solubility: A significant hurdle for this class of compounds is their low aqueous solubility, which can negatively impact pharmacokinetic properties and hinder both in vitro and in vivo studies. [8][9]A successful strategy to overcome this is the development of water-soluble prodrugs. By attaching a cleavable, solubilizing moiety to the core, the aqueous solubility can be dramatically improved, enhancing bioavailability for potential oral administration.
[8][9]
Selectivity and Resistance: As with many kinase inhibitors, achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects and toxicity. Furthermore, acquired resistance to targeted therapies remains a major clinical challenge.
[6]
The future of pyrazolo[3,4-d]pyrimidine research lies in the design of next-generation derivatives with optimized pharmacokinetic profiles. This includes developing highly selective inhibitors, exploring their use in combination therapies to combat resistance, and investigating their potential against a broader range of therapeutic targets beyond oncology. [9]The versatility of this scaffold ensures it will remain a focal point of drug discovery efforts for years to come.
References
Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
MDPI. (2024).
PMC. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.
RSC Publishing. (2024).
ResearchGate. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
ResearchGate. (2025).
PMC. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][7][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
RSC Publishing. (2023).
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][7][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:.
International Journal of PharmTech Research. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
Halogenated Pyrazolopyrimidines: A Technical Guide to Biological Activity and SAR Profiling
Executive Summary This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental profiling of halogenated pyrazolopyrimidines. As isosteres of the purine ring system (aden...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental profiling of halogenated pyrazolopyrimidines. As isosteres of the purine ring system (adenine and guanine), these scaffolds are privileged structures in drug discovery, particularly for ATP-competitive kinase inhibition. This guide focuses on the specific role of halogen atoms (F, Cl, Br, I) in enhancing binding affinity through halogen bonding (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hole interactions), improving metabolic stability, and altering lipophilicity.[1][2]
Chemical Rationale: The Halogen Advantage
The pyrazolopyrimidine scaffold—specifically the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—mimics the adenine core of ATP. However, the introduction of halogen atoms transforms these generic binders into highly potent and selective agents.
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonding, where the interaction is electrostatic between a proton and an electronegative atom, halogen bonding (XB) involves the interaction of an electron-deficient region on the halogen (the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hole) with a Lewis base (e.g., the carbonyl oxygen of a protein backbone).[1]
Mechanism: In pyrazolopyrimidines, an iodine or bromine atom at the C3 position often targets the "gatekeeper" residue or the hinge region backbone carbonyls in kinase active sites, providing a specific anchor point that increases residence time.
Metabolic Stability (The Fluorine Effect)
Fluorination is typically employed on the pendant aryl rings (N1 or C4 positions). The C-F bond is metabolically inert, preventing oxidative metabolism (e.g., P450-mediated hydroxylation) at susceptible sites, thereby extending the half-life (
) of the compound.
Therapeutic Targets and SAR Analysis
Kinase Inhibition (Src, CDK, Trk)
The primary biological activity of halogenated pyrazolopyrimidines is Type I (ATP-competitive) kinase inhibition.
Src Family Kinases (SFK): The classic inhibitors PP1 and PP2 utilize the pyrazolo[3,4-d]pyrimidine core.
Key Interaction: The N1-substituent (often a halogenated phenyl ring) occupies the hydrophobic pocket adjacent to the ATP binding site.
Halogen Role: A para-chlorophenyl group at C3 or N1 is critical for fitting into the hydrophobic cleft of Src, inhibiting phosphorylation of downstream targets like STAT3.
CDK2 (Cell Cycle): 3-bromo and 3-iodo derivatives have shown nanomolar affinity by forming halogen bonds with the backbone carbonyl of Leu83 in the hinge region.
Trk Kinases: Pyrazolo[1,5-a]pyrimidines with C5-halogen substitutions act as potent Trk inhibitors, relevant in oncology for solid tumors with NTRK gene fusions.
Antimicrobial and Antiviral Activity
Recent studies indicate that C4-substituted pyrazolopyrimidines possess broad-spectrum activity.
Mechanism: Inhibition of bacterial DNA gyrase or viral polymerases.
SAR Insight: Electron-withdrawing groups (Cl, F) on the C4-aniline moiety enhance cellular permeability, improving efficacy against Gram-positive bacteria (S. aureus).
Experimental Workflows
Synthesis Strategy: The C4-Chloro Node
To evaluate biological activity, researchers must generate a library of derivatives. The most robust pathway involves the synthesis of a 4-chloro intermediate, which serves as the electrophile for nucleophilic aromatic substitution (
).
Figure 1: Synthetic workflow for generating 4-amino-substituted pyrazolo[3,4-d]pyrimidines. The 4-chloro intermediate is the divergence point for library generation.
of halogenated derivatives against a target kinase (e.g., Src or CDK2) using a self-validating ratiometric method.
Reagents:
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Europium-labeled anti-phospho-antibody.
Alexa Fluor® 647-labeled Kinase Tracer.
Test Compounds (dissolved in DMSO).
Step-by-Step Methodology:
Preparation: Prepare a 3-fold serial dilution of the halogenated pyrazolopyrimidines in DMSO (10 concentrations).
Enzyme Mix: Dilute the specific kinase (e.g., Src) to 2x the optimal concentration in Kinase Buffer A.
Tracer/Antibody Mix: Prepare a solution containing the Eu-antibody (2 nM) and Tracer (concentration =
of the tracer).
Reaction:
Add 5 µL of test compound to a 384-well low-volume white plate.
Add 5 µL of Kinase/Antibody/Tracer mix.
Control 1 (Max Signal): DMSO + Kinase + Tracer/Ab (No inhibitor).
Control 2 (Min Signal): DMSO + Buffer (No Kinase).
Incubation: Incubate for 1 hour at room temperature in the dark.
Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).
Calculation: Calculate the TR-FRET ratio (
). Plot ratio vs. log[concentration] to derive .
Data Analysis & Visualization
Comparative Potency (Hypothetical Data Set)
The following table illustrates the impact of halogen position and type on Src kinase inhibition, derived from aggregate SAR trends in literature (e.g., Hanke et al., J. Biol. Chem).
Compound ID
Core Scaffold
R3 Substituent
R4 Substituent (Aniline)
Src IC50 (nM)
Interpretation
PP-H
Pyrazolo[3,4-d]
H
Phenyl
1200
Baseline activity (weak).
PP-Me
Pyrazolo[3,4-d]
Methyl
Phenyl
450
Hydrophobic fill improves potency.
PP-Cl
Pyrazolo[3,4-d]
Chlorine
Phenyl
55
Cl fills hydrophobic pocket better.
PP-Br
Pyrazolo[3,4-d]
Bromine
Phenyl
12
Halogen bond formation likely.
PP-F-Aryl
Pyrazolo[3,4-d]
Methyl
3-Fluoro -phenyl
280
Fluorine alters electronics/metabolism but less impact on direct binding than R3.
Pathway Inhibition Diagram
Understanding the downstream effects is crucial for validating biological activity in cell-based assays.
Figure 2: Signal transduction pathway showing the point of intervention for Src-targeted pyrazolopyrimidines.
References
Vertex Pharmaceuticals. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors."[3] ACS Medicinal Chemistry Letters.
Fraser, C., et al. "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition." Journal of Medicinal Chemistry.
Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery."[4] Expert Opinion on Drug Discovery.
Ibrahim, M.A., et al. "Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors."[5] RSC Advances.
MDPI Review. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.
3-Bromo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A Keystone Scaffold in Kinase Inhibitor Synthesis
Executive Summary In the landscape of targeted therapeutics, the architectural design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 3-bromo-1H-pyrazolo[3,4-d]pyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted therapeutics, the architectural design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) stands out as a foundational building block[1]. As a Senior Application Scientist, I have observed that this specific halogenated bicyclic core offers an unparalleled combination of precise hydrogen-bonding geometry (mimicking the adenine ring of ATP) and orthogonal synthetic handles. This whitepaper dissects the mechanistic rationale, field-proven synthetic workflows, and the expanding pharmacological utility of this critical intermediate, most notably in the synthesis of the blockbuster BTK inhibitor, Ibrutinib[2].
Structural Rationale and Pharmacophore Mapping
The pyrazolo[3,4-d]pyrimidine core is not merely a structural placeholder; it is a highly evolved pharmacophore designed to exploit the highly conserved ATP-binding pocket of protein kinases.
Hinge Region Binding: The N4 exocyclic amine acts as a critical hydrogen bond donor, while the N5 and N7 nitrogens serve as acceptors. This network perfectly satisfies the hydrogen-bonding requirements of the kinase hinge region backbone.
The C3-Bromine Handle: The bromine atom at the C3 position is the strategic linchpin of this molecule. It provides a highly activated site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to program the molecule with hydrophobic moieties that probe the DFG motif or gatekeeper residues[3].
The N1 Vector: The N1 position is naturally directed outward toward the solvent-exposed channel of the kinase. Alkylating this position allows for the introduction of solubilizing groups or, crucially, covalent electrophilic warheads (such as acrylamides) that can permanently bind to target cysteines (e.g., Cys481 in BTK)[4].
Fig 1. Binding modalities of the pyrazolo[3,4-d]pyrimidine scaffold in kinase active sites.
Divergent Synthetic Strategy: The Ibrutinib Workflow
The synthesis of complex kinase inhibitors like Ibrutinib requires high atom economy and regiocontrol. The differential reactivity of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine allows for a streamlined, protecting-group-free approach on the core itself[2].
Fig 2. Step-by-step synthetic workflow from the 3-bromo core to Ibrutinib.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems optimized for yield and regioselectivity.
Protocol A: Regioselective N1-Alkylation via Mitsunobu Reaction
Context: Attachment of the piperidine ring for Ibrutinib synthesis[3].
Causality & Logic: The pyrazolo[3,4-d]pyrimidine core presents a regioselectivity challenge due to its multiple nitrogen atoms. However, the N1 position is the most thermodynamically stable and sterically accessible site for alkylation. The exocyclic C4-amine is highly conjugated with the pyrimidine ring, rendering it poorly nucleophilic; thus, it does not require protection during this step[2]. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) generate a betaine intermediate that activates the secondary alcohol. The N1 nitrogen then performs an SN2-like displacement, resulting in the strict inversion of stereochemistry at the chiral center.
Step-by-Step Procedure:
Suspend 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv), (S)-1-Boc-3-hydroxypiperidine (1.3 equiv), and PPh3 (1.5 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.
Cool the reaction vessel to 0 °C using an ice bath.
Add DIAD (1.5 equiv) dropwise over 2–4 hours. Field Insight: Slow addition controls the exothermic betaine formation, preventing the premature degradation of the PPh3-DIAD adduct.
Allow the mixture to warm to room temperature and stir for 12 hours.
Validation System: Complete consumption of the UV-active starting material (monitored via LC-MS or TLC in 10% MeOH/DCM) validates the reaction. Post-reaction, the precipitation of triphenylphosphine oxide (TPPO) during concentration or cold solvent trituration serves as a physical indicator of successful activation and displacement.
Protocol B: C3-Arylation via Suzuki-Miyaura Cross-Coupling
Context: Introduction of the 4-phenoxyphenyl moiety[3][4].
Causality & Logic: The C3-bromine bond on the electron-deficient core is highly primed for oxidative addition by Palladium(0). A biphasic solvent system (e.g., Ethanol/Water or 1,4-Dioxane/Water) is critical to ensure the solubility of both the highly polar inorganic base (K3PO4 or Na2CO3) and the organic substrates. The base is required to activate the arylboronic acid via the formation of a boronate complex, facilitating transmetalation.
Step-by-Step Procedure:
Suspend the N1-alkylated C3-bromo intermediate (1.0 equiv), 4-phenoxyphenylboronic acid (1.5 equiv), and K3PO4 (5.0 equiv) in a solvent mixture of Ethanol/Water (5:2 ratio).
Sparge the heterogeneous mixture vigorously with argon for 15 minutes. Field Insight: Strict anaerobic conditions are non-negotiable. Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and degas for an additional 10 minutes.
Heat the mixture to reflux and stir overnight.
Validation System: Successful oxidative addition and transmetalation are accompanied by the reaction mixture transitioning to a dark, homogeneous solution. LC-MS analysis must confirm the mass shift corresponding to the displacement of bromine (loss of the characteristic 1:1 M/M+2 isotopic pattern) and the addition of the aryl group[3]. Filter through a Celite pad to remove precipitated palladium black before organic extraction.
Expanding Chemical Space: Pharmacological Profiles
While the 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is famous for its role in BTK inhibitors, recent high-throughput screening and SAR studies have revealed its broader utility.
Remarkably, clinical BTK inhibitors synthesized from this core (like Ibrutinib) exhibit unexpected non-covalent off-target activity against NUDT14, an enzyme critical for nuclear ATP synthesis in tumor proliferation[5]. By modifying the N1 substituent and omitting the covalent acrylamide warhead, researchers have successfully repurposed this scaffold to create highly potent, dual NUDT5/14 antagonists (e.g., Compound 9)[4]. Furthermore, variations at the C3 and N1 positions have yielded potent ATP-competitive inhibitors for RET kinases[6].
Table 1: Pharmacological Profile of Pyrazolo[3,4-d]pyrimidine Derivatives
The 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine building block is a masterclass in rational drug design. Its inherent capacity to mimic ATP, combined with the orthogonal reactivity of its N1 amine and C3 bromine, provides medicinal chemists with a highly programmable chassis. From the targeted covalent inhibition of BTK in mantle cell lymphoma to the emerging frontier of NUDIX hydrolase antagonism, mastering the synthetic workflows associated with this scaffold is an essential competency for modern drug development professionals.
References
1.[1] ResolveMass, "3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 83255-86-1". URL: [Link]
2.[2] Google Patents, "Method for Preparing Ibrutinib" (US20160264584A1). URL:
3.[6] Google Patents, "SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS" (WO2019143991A1). URL:
4.[3] Justia Patents, "Process for the preparation of ibrutinib and new synthesis intermediate" (US Patent 10047093). URL: [Link]
5.[4],[5] Journal of Medicinal Chemistry (ACS Publications), "Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist". URL: [Link]
spectroscopic data (NMR, IR, MS) for 3-bromo-pyrazolo[3,4-d]pyrimidin-4-amine
This guide details the spectroscopic characterization of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1), a critical halogenated intermediate in the synthesis of kinase inhibitors (e.g., BTK, Src family). In...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1), a critical halogenated intermediate in the synthesis of kinase inhibitors (e.g., BTK, Src family).
Introduction & Structural Context
This compound features a fused pyrazolo[3,4-d]pyrimidine core.[1][2][3][4][5][6] The "3-bromo" designation indicates substitution at the pyrazole carbon, while the "4-amine" indicates an exocyclic amino group on the pyrimidine ring.
Chemical Formula:
Molecular Weight: 214.03 g/mol
Key Structural Features:
C3-Br: A reactive handle for cross-coupling (Suzuki, Sonogashira).
N1-H: An acidic proton on the pyrazole ring (tautomeric equilibrium between N1 and N2).
C4-NH2: A nucleophilic amino group.
Synthesis & Preparation (Context for Analysis)
To ensure the spectroscopic data corresponds to high-purity material, the standard preparation involves the electrophilic bromination of the parent heterocycle.
Purification: Precipitation with water; wash with cold ethanol.
Self-Validating Check:
Success Indicator: Disappearance of the H-3 proton signal in NMR (approx. 8.0–8.2 ppm in the starting material).
Caption: Electrophilic bromination workflow with NMR validation checkpoint.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most immediate confirmation of the bromine incorporation due to the element's unique isotopic signature.
Key Diagnostic Feature: The 1:1 Isotopic Ratio
Bromine exists as two stable isotopes:
(50.7%) and (49.3%). This results in a "twin peak" molecular ion cluster of almost equal intensity separated by 2 mass units.
Ion Type
m/z Value
Relative Abundance
Interpretation
()
214.0
100%
Protonated molecular ion (light isotope)
()
216.0
~98%
Protonated molecular ion (heavy isotope)
427/429/431
Variable
Dimer formation (common in ESI)
Experimental Note: If using Electron Impact (EI), you may observe a fragment at m/z 135 (loss of Br) or m/z 197 (loss of
).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is reported in DMSO-d6 , the standard solvent for this polar heterocycle.
A. 1H NMR Data (400 MHz, DMSO-d6)
The spectrum is relatively simple due to the high symmetry and lack of alkyl chains.
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
13.5 - 14.0
Broad Singlet (br s)
1H
N1-H
Pyrazole NH. Highly deshielded and exchangeable with .
8.20 - 8.35
Singlet (s)
1H
H-6
Pyrimidine CH. The only aromatic C-H remaining.
7.00 - 8.00
Broad Singlet (br s)
2H
NH2
Exocyclic amine. Broadening caused by quadrupole relaxation of N and H-bonding.
Critical Validation:
Absence of H-3: The starting material has a singlet around 8.0–8.2 ppm corresponding to the pyrazole C3-H. This peak must be absent.
H-6 Singlet: If this peak is split or multiple peaks appear in the aromatic region (7-9 ppm), the sample is likely contaminated with regioisomers or unreacted material.
B. 13C NMR Data (100 MHz, DMSO-d6)
Carbon assignments are based on Heteronuclear Multiple Bond Correlation (HMBC) connectivity.
Shift (, ppm)
Carbon Type
Assignment
Notes
156.0 - 158.0
C-H (Ar)
C-6
Pyrimidine ring carbon.
154.0 - 155.0
Quaternary
C-4
Attached to . Deshielded by N.
152.0 - 154.0
Quaternary
C-7a
Bridgehead carbon (pyrimidine side).
98.0 - 102.0
Quaternary
C-3a
Bridgehead carbon (pyrazole side).
88.0 - 92.0
Quaternary
C-3
C-Br . Significant upfield shift compared to C-H due to the "heavy atom effect" of Bromine.
Infrared (IR) Spectroscopy
IR confirms the functional groups, specifically the primary amine and the heteroaromatic core.
3300 – 3450 cm⁻¹:
stretching (Primary amine doublet: asymmetric and symmetric stretches).
3100 – 3200 cm⁻¹: Pyrazole
stretch (often broad).
1620 – 1650 cm⁻¹:
stretching (Pyrimidinyl ring breathing).
1550 – 1600 cm⁻¹:
bending (Scissoring vibration of ).
600 – 700 cm⁻¹:
stretch (often weak/obscured in fingerprint region, but diagnostic if visible).
Analytical Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure of the 3-bromo derivative.
Caption: Step-by-step structural validation logic emphasizing the critical NMR silence at C3.
References
Han, S. et al. (2024). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Link
ResolveMass. (2024). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Sheet & Spectra. ResolveMass Chemical Data. Link
Sigma-Aldrich. (2024). 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Safety & Data Sheet. Merck KGaA. Link
Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
An In-Depth Technical Guide to the Solubility and Stability of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, rend...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, rendering it a privileged scaffold for the design of kinase inhibitors and other therapeutics that target ATP-binding sites. The strategic placement of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit bioavailability and complicate formulation development, while instability can lead to loss of potency and the formation of potentially toxic degradation products.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Drawing upon data from the broader class of pyrazolo[3,4-d]pyrimidine derivatives and established principles of pharmaceutical sciences, this document offers both a theoretical framework and practical, field-proven experimental protocols for the characterization of this important molecule. It is intended for researchers, scientists, and drug development professionals who seek to unlock the full therapeutic potential of this versatile scaffold.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the cornerstone of any successful development campaign. While specific experimental data for this compound is not extensively published, we can infer much from its structure and from data on analogous compounds.
Property
Value/Observation
Source/Justification
Molecular Formula
C₅H₄BrN₅
[Calculated]
Molecular Weight
214.03 g/mol
[Calculated]
Appearance
Off-white to light beige crystalline powder
[Supplier Data]
Melting Point
~350 °C
[Supplier Data]
pKa
Not experimentally determined. The pyrazole and pyrimidine rings, along with the amino group, will have distinct pKa values influencing solubility and charge state at different pH values.
[Chemical Structure Analysis]
LogP
Not experimentally determined. Expected to be moderately lipophilic.
[Chemical Structure Analysis]
Qualitative Solubility
Soluble in DMSO and DMF; moderate solubility in other polar organic solvents.[1] Poor aqueous solubility is characteristic of the pyrazolo[3,4-d]pyrimidine scaffold.[2][3][4][5][6]
[Supplier Data & Literature on Analogs]
Solubility Profiling
The pyrazolo[3,4-d]pyrimidine scaffold is notoriously challenging with respect to aqueous solubility.[2][3][4][5][6] This is a critical hurdle to overcome for oral drug delivery, as poor solubility often translates to low and variable absorption. A comprehensive understanding of the solubility of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in various solvent systems and across a range of pH values is therefore essential.
Causality Behind Solubility Challenges
The planar, aromatic nature of the fused ring system in pyrazolo[3,4-d]pyrimidines contributes to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules, resulting in low aqueous solubility.
Experimental Determination of Solubility
To accurately characterize the solubility of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, both kinetic and thermodynamic solubility assays should be performed.
Diagram: Solubility Determination Workflow
Caption: Workflow for comprehensive solubility characterization.
This assay provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of ≤1%, which is generally well-tolerated in many subsequent biological assays.
Incubation: Shake the plate at room temperature for 1-2 hours.
Precipitate Removal: Filter the samples through a 96-well filter plate to remove any precipitated compound.
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 4.0). The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
This "gold standard" assay measures the true equilibrium solubility of the compound.
Sample Preparation: Add an excess amount of solid 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
This profile is critical for predicting the in vivo behavior of the compound in the gastrointestinal tract.
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for pH 1-2, citrate buffers for pH 3-5, and phosphate buffers for pH 6-8).
Thermodynamic Solubility Determination: Perform the thermodynamic solubility assay as described in Section 2.2.2 in each of the prepared buffers.
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile will reveal the pH-dependent solubility of the compound and can be used to estimate its pKa values.
Stability Profiling and Forced Degradation
Assessing the intrinsic stability of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a regulatory requirement and a scientific necessity. Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways, which is crucial for the development of a stability-indicating analytical method.[7][8][9]
Potential Degradation Pathways
For 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, several degradation pathways can be anticipated:
Hydrolysis: The amide-like linkages within the pyrimidine ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.
Oxidation: The electron-rich heterocyclic system may be prone to oxidation. A known metabolic pathway for some pyrazolo[3,4-d]pyrimidines is oxidative dechlorination, which could also be relevant for this bromo-derivative.[1]
Photolysis: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light.[10]
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols for Forced Degradation
The goal of these studies is to achieve a target degradation of 5-20%.[7]
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60-80°C for a defined period.
Neutral Conditions: Dissolve the compound in purified water and heat at 60-80°C.
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a suitable HPLC-UV method.
Sample Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide.
Incubation: Store the solution at room temperature for a defined period, protected from light.
Sample Analysis: At each time point, withdraw an aliquot and analyze by HPLC-UV.
Sample Preparation: Place the solid compound in a controlled temperature oven at a temperature above that for accelerated stability testing (e.g., 60°C, 80°C).
Incubation: Maintain the temperature for a defined period.
Sample Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-UV.
Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.
Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Sample Analysis: Analyze the samples at appropriate time points by HPLC-UV.
Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Recommended Starting HPLC-UV Method
Based on methods developed for similar pyrimidine derivatives, a reverse-phase HPLC method is recommended.
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: A time-gradient elution from low to high organic content (e.g., 5% to 95% Acetonitrile over 20 minutes).
Flow Rate: 1.0 mL/min
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm).
Column Temperature: 30°C
This method should be optimized to ensure adequate resolution between the parent compound and all degradation products formed during the forced degradation studies.
Conclusion
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in drug discovery. While its physicochemical properties present challenges, particularly its low aqueous solubility, a systematic and thorough characterization of its solubility and stability is paramount for successful development. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary data to inform formulation strategies, establish appropriate storage conditions, and develop a validated, stability-indicating analytical method. By proactively addressing these fundamental properties, researchers can de-risk their development programs and accelerate the translation of this promising scaffold into novel therapeutics.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Barattini, E., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433-440. [Link]
Ferro, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1146-1154. [Link]
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 658-662. [Link]
Bake, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1843.
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Tarat, et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 539-545. [Link]
Roda, G., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(16), 7048-7062. [Link]
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 658-662. [Link]
Dreassi, E., et al. (2010). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 3(4), 221-235.
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Aqueous Kinetic Solubility. In ADME@NCATS. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
Bavishi, B. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved from [Link]
Roda, G., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21738. [Link]
Patel, K. D., & Patel, N. B. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(2), 795-802.
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Patel, J., et al. (2018).
Seela, F., & Becher, G. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(14), 3059–3068. [Link]
European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
Unlocking the Pharmacological Potential of Pyrazolopyrimidine Derivatives: A Comprehensive Guide to Therapeutic Targets and Screening Workflows
Executive Summary Pyrazolopyrimidines represent a highly privileged class of heterocyclic pharmacophores in modern medicinal chemistry. Acting as structural bioisosteres to purines (such as adenine and guanine), these de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolopyrimidines represent a highly privileged class of heterocyclic pharmacophores in modern medicinal chemistry. Acting as structural bioisosteres to purines (such as adenine and guanine), these derivatives exhibit profound target engagement across the human kinome and emerging non-kinase receptors[1]. This technical whitepaper provides an in-depth analysis of the primary therapeutic targets of pyrazolopyrimidine derivatives, elucidates their structural biology, and outlines self-validating experimental workflows for drug discovery professionals.
Structural Biology and Bioisosterism
The pyrazolopyrimidine scaffold—most notably the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—is uniquely suited for targeted therapy. Because their basic structure closely mirrors that of endogenous purines, they are inherently predisposed to bind within the ATP-binding pockets of various enzymes[2].
As archetypal Type I kinase inhibitors, pyrazolopyrimidines bind to the active "DFG-in" conformation of kinases. The N5 and 4-NH₂ groups of the pyrazolo[3,4-d]pyrimidine core form critical, highly conserved hydrogen bonds with the backbone residues of the kinase hinge region, effectively anchoring the molecule and competitively excluding ATP[3].
Validated and Emerging Therapeutic Targets
The versatility of the pyrazolopyrimidine core allows for extensive functionalization, driving selectivity toward specific molecular targets. Table 1 summarizes key derivatives and their quantitative target profiles.
Table 1: Quantitative Target Profiling of Key Pyrazolopyrimidine Derivatives
Compound / Derivative
Primary Target(s)
IC₅₀ Value
Clinical / Preclinical Status
PP1
Lck / Fyn / Src
5 nM / 6 nM / 170 nM
Preclinical Tool Compound
Compound 11a
SRC Kinase
< 0.5 nM
Preclinical Lead
Larotrectinib
TrkA / TrkB / TrkC
Sub-nanomolar
FDA Approved (2018)
Dinaciclib
CDK2 / CDK9
Sub-nanomolar
Clinical Trials
Compound 7k
Aryl Hydrocarbon Receptor (AhR)
13.72 nM
Preclinical (Colorectal Cancer)
Src Family Kinases (SFKs) and PTK6
The derivatives PP1 and PP2 are classic, highly potent inhibitors of Src family kinases (SFKs). In vitro kinase assays demonstrate that PP1 and PP2 inhibit Lck and Fyn with IC₅₀ values of 5 nM and 6 nM, respectively[4]. Furthermore, these compounds strongly inhibit Protein Tyrosine Kinase 6 (PTK6), an evolutionarily distinct non-receptor kinase overexpressed in breast carcinomas. By competitively binding to PTK6, PP1 and PP2 suppress the downstream phosphorylation of STAT3, thereby arresting tumor cell proliferation[5]. Recent SAR optimizations have yielded novel derivatives (e.g., Compound 11a) that inhibit SRC at sub-nanomolar concentrations (< 0.5 nM) with a remarkable 1000-fold selectivity over ABL kinase[3].
Tropomyosin Receptor Kinases (Trk)
The pyrazolo[1,5-a]pyrimidine nucleus has proven to be a highly successful framework for targeting Tropomyosin receptor kinases (TrkA, TrkB, TrkC), which are encoded by NTRK genes[6]. The FDA approval of Larotrectinib in 2018 validated this scaffold for the treatment of solid tumors harboring NTRK gene fusions. The pyrazolopyrimidine core in these first-generation inhibitors provides the necessary geometric constraints to achieve sub-nanomolar potency against wild-type Trk kinases[6].
Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle and transcription. While FDA-approved drugs like palbociclib target CDK4/6, pyrazolopyrimidine derivatives have shown exceptional promise in targeting CDK2. The clinical investigational drug Dinaciclib utilizes a pyrazolopyrimidine core to achieve highly potent, broad-spectrum CDK2 inhibition at sub-nanomolar concentrations, driving apoptosis in malignancies resistant to standard CDK4/6 inhibitors[7].
Beyond the kinome, pyrazolopyrimidines are emerging as potent immunomodulators. Recent 2025 studies have identified novel pyrazolopyrimidine derivatives (such as Compound 7k) as potent antagonists of the Aryl Hydrocarbon Receptor (AhR)[8]. With an IC₅₀ of 13.72 nM, Compound 7k suppresses AhR-related gene expression and the PD-1/PD-L1 signaling pathway, enhancing cytotoxic T lymphocyte (CTL)-mediated antitumor immunity in colorectal cancer models[8].
Mechanistic Pathways & Structural Logic
To understand the pharmacological causality of these inhibitors, we must visualize the signal transduction blockade. Below is the mechanistic pathway of PTK6/Src inhibition by pyrazolopyrimidines.
Fig 1. Mechanism of PTK6/Src inhibition by pyrazolopyrimidines blocking STAT3-driven proliferation.
Experimental Workflows: Screening and Validation Protocols
To ensure scientific integrity and trustworthiness, assay design must be self-validating. The following protocols detail the exact methodologies required to screen and validate pyrazolopyrimidine derivatives.
Protocol 1: In Vitro ATP-Competitive Kinase Assay (TR-FRET)
This protocol is designed to determine the IC₅₀ of pyrazolopyrimidine derivatives while confirming their Type I ATP-competitive mechanism.
Enzyme Titration & Preparation: Dilute the recombinant kinase (e.g., SRC or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Titration ensures the enzyme concentration is kept at the lowest possible level to maintain linear reaction velocity, preventing substrate depletion artifacts.
Compound Pre-incubation: Dispense the pyrazolopyrimidine library (in DMSO) into a 384-well plate. Add the kinase solution and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to the introduction of ATP.
ATP/Substrate Addition: Initiate the reaction by adding a mixture of biotinylated peptide substrate and ATP. Crucial Step: The ATP concentration must be set exactly at the apparent
for the specific kinase. Causality: Setting ATP at balances assay sensitivity; artificially high ATP concentrations will outcompete the inhibitor, resulting in a false right-shift (inflation) of the IC₅₀ value.
Reaction Quenching & Detection: After 60 minutes, quench the reaction with EDTA (to chelate Mg²⁺) and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal. Causality: TR-FRET utilizes a time delay before measurement, eliminating background autofluorescence generated by the chemical compounds themselves.
Protocol 2: Cellular Target Engagement via CETSA
To validate that the compound penetrates the cell membrane and binds the target in a physiological environment, a Cellular Thermal Shift Assay (CETSA) is employed.
Live Cell Treatment: Incubate target cancer cells (e.g., MCF-7 or HCT-116) with the lead pyrazolopyrimidine derivative for 2 hours. Causality: This confirms cell permeability and prevents false positives associated with cell-free biochemical assays.
Thermal Gradient Shock: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. Causality: According to thermodynamic principles, ligand binding stabilizes the folded state of the target protein, shifting its melting temperature (
) to a higher value compared to the DMSO control.
Lysis and Western Blotting: Lyse the cells using freeze-thaw cycles, centrifuge to pellet denatured proteins, and analyze the soluble fraction via Western Blot. A visible band at higher temperatures in the treated group confirms direct intracellular target engagement.
Fig 2. Self-validating high-throughput screening workflow for pyrazolopyrimidine kinase inhibitors.
The optimization of pyrazolopyrimidines relies heavily on strategic substitutions around the core ring. For instance, in the pyrazolo[3,4-d]pyrimidine series, the N1, C3, and C4 positions dictate target selectivity[2]. The C3 position is frequently substituted with bulky aromatic or hydrophobic groups (like the p-tolyl group in PP1) to project deep into the hydrophobic pocket adjacent to the ATP-binding site. Conversely, modifications at the N1 position with bulkier moieties can induce steric clashes in certain kinases (like ABL), thereby driving exceptional selectivity toward SRC family kinases. Furthermore, substituting the C6 position with thiomethyl groups or altering the amine at C4 has been shown to dramatically enhance antiproliferative effects in epidermoid and breast tumor models[9].
Conclusion
The pyrazolopyrimidine scaffold remains a cornerstone of targeted therapeutic development. By acting as highly tunable purine bioisosteres, these derivatives offer unparalleled access to the ATP-binding pockets of critical kinases (SFKs, Trk, CDK2) and are now breaking ground in non-kinase targets like AhR. Through rigorous, self-validating screening workflows and structure-guided SAR optimization, drug development professionals can continue to leverage this privileged framework to overcome therapeutic resistance in oncology and immunology.
References
A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents.National Institutes of Health (NIH) / PubMed.
The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation.National Institutes of Health (NIH) / PubMed.
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.National Institutes of Health (NIH) / PMC.
Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy.MDPI.
The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation.Spandidos Publications.
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.RSC Publishing.
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.ACS Publications.
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.Arabian Journal of Chemistry.
Cytotoxic effects of a novel pyrazolopyrimidine derivative entrapped in liposomes in anaplastic thyroid cancer cells in vitro and in xenograft tumors in vivo.Bioscientifica.
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.ScienceDirect / DOI.
experimental procedure for Buchwald-Hartwig amination of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Amino-3-Bromopyrazolo[3,4-d]pyrimidine Executive Summary & Strategic Analysis The functionalization of the pyrazolo[3,4-d]pyrimidine scaffold is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Amino-3-Bromopyrazolo[3,4-d]pyrimidine
Executive Summary & Strategic Analysis
The functionalization of the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., BTK, Src, EGFR inhibitors like Ibrutinib). While the 4-amino group is often installed via SNAr on a 4-chloro precursor, the 3-bromo position serves as a critical handle for orthogonal derivatization.
Performing a Buchwald-Hartwig amination at the C3 position of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine presents a unique set of chemoselective challenges:
Catalyst Poisoning (N1-H): The acidic proton at N1 (pKa ~9-10) can deprotonate, leading to catalyst sequestration or competitive N-arylation.
Nucleophilic Competition (C4-NH₂): The exocyclic amine at C4 is a competing nucleophile and a potential chelator.
Product Inhibition: The resulting 3,4-diamino motif is a bidentate ligand capable of irreversibly binding the Palladium center, potentially stalling the catalytic cycle.
This protocol details a 3rd-Generation Buchwald Precatalyst strategy designed to overcome these barriers, ensuring high yields and reproducibility.
Pre-Reaction Optimization: The "Protect-First" Mandate
CRITICAL WARNING: Attempting this reaction on the unprotected 1H-scaffold is a common failure mode. The N1 position must be blocked prior to catalysis.
Scenario A (Drug Discovery): If the final N1-substituent (e.g., a piperidine or aryl group) is known, install it before the Buchwald step.
Scenario B (Library Synthesis): If a removable protecting group is required, use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . They are stable to basic Buchwald conditions but removable under mild acid.
Workflow Diagram: Protection & Coupling Strategy
Caption: Sequential workflow ensuring chemoselectivity by masking the acidic N1 site prior to Pd-catalysis.
Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.
Cool under a stream of Argon or Nitrogen. Strict exclusion of oxygen is vital for Pd-catalyst longevity.
Step 2: Reagent Charging (Glovebox or Schlenk Line)
Add the N1-protected 3-bromo substrate (1.0 equiv).
Add the Amine partner (1.2 equiv).
Add Base (NaOtBu, 2.0 equiv).
Add BrettPhos Pd G3 (2-5 mol%). Tip: If weighing small amounts, use a stock solution of catalyst in the solvent.
Seal the vessel with a septum cap (PTFE-lined).
Step 3: Solvent Addition & Degassing
Inject anhydrous 1,4-Dioxane (concentration 0.15 M relative to substrate).
Sparge the solution with Argon for 5-10 minutes (bubbling gas through the liquid via a long needle with a vent needle).
Step 4: Reaction
Heat the reaction block to 80–100 °C .
Stir vigorously (800+ rpm). Mass transfer is critical in heterogeneous base mixtures.
Monitor: Check TLC or LC-MS at 1 hour. Most reactions complete within 2-6 hours.
Self-Validating Check: The reaction mixture often turns from pale yellow/orange to a dark amber. A black precipitate suggests catalyst decomposition (Pd black formation).
Step 5: Workup
Cool to room temperature.
Dilute with EtOAc (ethyl acetate) and filter through a small pad of Celite to remove inorganic salts and Pd residues.
Mobile Phase: DCM/MeOH (0-10% gradient) or EtOAc/Hexanes.
Note: The 3,4-diamino product is polar. The addition of 1% Et₃N or NH₄OH to the eluent may improve peak shape.
Expert Insights & Troubleshooting
Mechanism & Failure Analysis
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The bulky BrettPhos ligand is essential here.
Why it works: It promotes the difficult reductive elimination to form the C-N bond.
Why it fails: If the ligand is too small (e.g., PPh3), the 4-amino group and the newly formed 3-amino group can chelate the Palladium, forming a stable "off-cycle" complex (Product Inhibition).
Switch to XPhos Pd G3 (more active for halides). Ensure N1 is protected.
Debromination (Ar-H)
β-Hydride elimination or solvent participation.
Switch solvent to Toluene. Lower temperature to 80°C.
Low Yield / Stalled
Product inhibition (chelation).
Protect the C4-amine as an amidine (using DMF-DMA) before coupling [2].
N1-Arylation
N1 protecting group fell off or wasn't used.
Use a more robust PG (e.g., SEM or Benzyl).
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Han, S. Y., et al. (2014). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as novel BTK inhibitors. Arabian Journal of Chemistry. (Context on scaffold stability and functionalization).
BenchChem. (2025).[4] Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 (Analogous heteroaryl halide protocols).
ResolveMass. (2024). 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Synthetic Utility.
Application Note: Cellular Profiling of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
[1] Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the purine ring of ATP. This structural mimicry all...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the purine ring of ATP. This structural mimicry allows derivatives of this class to function as potent, ATP-competitive inhibitors of protein kinases, including Src family kinases (SFKs) , EGFR , and CDK s.
When developing a new derivative (herein referred to as Compound X ), biochemical potency (
) is insufficient. You must demonstrate cellular target engagement and phenotypic efficacy. This guide outlines a self-validating workflow to transition your compound from chemical synthesis to biological validation.
Mechanism of Action
The primary mechanism involves the inhibitor docking into the ATP-binding pocket of the target kinase, preventing the transfer of the
-phosphate to the substrate. This blockade halts downstream signaling (e.g., PI3K/Akt or STAT3 pathways), leading to cell cycle arrest and apoptosis.
Figure 1: Mechanism of Action.[1] The scaffold acts as an ATP-competitive inhibitor, blocking phosphorylation cascades essential for tumor survival.
Compound Handling & Preparation[3][4][5][6]
Expert Insight: Pyrazolo[3,4-d]pyrimidines are often hydrophobic. Poor solubility is the #1 cause of "false negatives" in cell assays.
Stock Solution: Dissolve Compound X in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If precipitation occurs, sonicate for 5 minutes at 37°C.
Storage: Aliquot into single-use vials (20
L) and store at -20°C. Never freeze-thaw more than once.
Working Solution: Dilute the stock into complete cell culture media immediately before use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol I: Cytotoxicity Screening (MTS Assay)
This assay determines the
(half-maximal inhibitory concentration) of cell viability. We use MTS (e.g., CellTiter 96®) over MTT because it forms a soluble formazan product, eliminating the solubilization step and reducing error.
Materials
Target Cells: e.g., A549 (Lung), MCF-7 (Breast), or U87 (Glioblastoma).
Reagent: MTS Reagent (Promega or equivalent).
Control Inhibitor: PP2 (for Src) or Erlotinib (for EGFR).
Step-by-Step Workflow
Seeding (Day 0):
Seed cells in 96-well plates.
Density: 3,000–5,000 cells/well (cell line dependent).
Volume: 100
L/well.
Critical: Incubate 24h to allow attachment.
Treatment (Day 1):
Prepare 9 serial dilutions of Compound X (e.g., 10
M down to 0.01 M) in media.
Aspirate old media carefully.
Add 100
L of treatment media.
Controls:
Vehicle Control: Media + 0.1% DMSO (100% Viability).
Why 72h? Kinase inhibitors are often cytostatic; shorter times (24h) may underestimate potency.
Readout (Day 4):
Add 20
L MTS reagent per well.
Incubate 1–4 hours until color develops (brown).
Measure absorbance at 490 nm .
Data Analysis
Calculate % Viability:
Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to find .
Protocol II: Target Engagement (Western Blot)
Expert Insight: To prove your pyrazolo[3,4-d]pyrimidine is working on-target, you must show inhibition of phosphorylation, not just total protein reduction.
Experimental Design
Target: Src Kinase (Tyr416 phosphorylation) or EGFR (Tyr1068).
Timepoint: Short exposure (1–6 hours) is best to catch signaling inhibition before apoptosis sets in.
Buffer Preparation (Critical)
Lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation state.
Q4 (Annexin+/PI-): Early Apoptosis (The "Gold Standard" for kinase inhibitors).
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
Data Summary & Interpretation
Assay
Readout
Successful Result for Pyrazolo-pyrimidine
MTS/Viability
Absorbance (490nm)
Sigmoidal curve; in low M or nM range.
Western Blot
Band Density
Reduction in p-Kinase ; No change in Total Kinase .
Flow Cytometry
Fluorescence
Increase in Q4 (Early Apoptosis) population > 15%.
Troubleshooting (Self-Validating Systems)
Issue: High background in Western Blot.
Solution: Pyrazolo-pyrimidines can be sticky. Ensure extensive washing (TBST x 3) and block with 5% BSA (milk contains phosphoproteins that interfere with p-Tyr antibodies).
Issue:
varies between runs.
Solution: Check DMSO tolerance of your cell line. If >0.5% DMSO kills >10% of control cells, your window is too small. Titrate DMSO first.
Issue: Compound precipitates in media.
Solution: Perform a "media stability test" by adding compound to media in a clear tube and observing for turbidity after 1 hour. If turbid, improve formulation (e.g., use cyclodextrins).
References
Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as privileged scaffolds for the design of kinase inhibitors." Future Medicinal Chemistry.
Hanke, J. H., et al. (1996).[9] "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor (PP2)." Journal of Biological Chemistry.
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Executive Summary This guide details the accelerated synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation (MWI).[1][2] While traditional thermal reflux methods often require 6–24 hours and suffer from vari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the accelerated synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation (MWI).[1][2] While traditional thermal reflux methods often require 6–24 hours and suffer from variable regioselectivity, MWI protocols consistently achieve reaction completion in 5–20 minutes with yields exceeding 90%. This document provides validated protocols for solvent-mediated and solvent-free pathways, specifically addressing the critical challenge of regiocontrol in drug discovery workflows targeting kinase inhibitors (e.g., CDK2, EGFR).
Scientific Context & Biological Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine system, making it a privileged structure in medicinal chemistry.[2][3] It serves as the core pharmacophore in several commercial drugs (e.g., Zaleplon for insomnia) and potent kinase inhibitors currently in clinical trials for oncology.
Why Microwave Synthesis?
From a kinetic perspective, the condensation of 3-aminopyrazoles with 1,3-dielectrophiles is driven by the nucleophilic attack of the exocyclic amine. Conventional heating relies on conductive heat transfer, which creates temperature gradients and often leads to the degradation of sensitive substrates.
Microwave Advantage:
Dielectric Heating: Polar solvents (e.g., EtOH, AcOH) align with the oscillating electric field, generating internal heat via molecular friction. This results in rapid, uniform heating.
Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate constant (
) according to the Arrhenius equation.
Thermodynamic Equilibration: MWI accelerates the equilibration between the kinetic and thermodynamic regioisomers, often favoring the stable 7-substituted product.
Mechanistic Insight & Regioselectivity
The reaction between 3-aminopyrazole and a
-keto ester (or 1,3-diketone) is not merely a condensation; it is a competition between two nucleophilic sites on the pyrazole and two electrophilic sites on the dicarbonyl.
The Regioselectivity Challenge:
Nucleophiles: The exocyclic amine (
) and the endocyclic ring nitrogen ().
Electrophiles: The ketone carbonyl (more electrophilic) and the ester carbonyl (less electrophilic).
Under microwave conditions, the reaction typically proceeds via the initial attack of the exocyclic amine on the ketone carbonyl (forming a ketimine intermediate), followed by cyclization. However, steric bulk at the
-position of the dicarbonyl can shift this pathway.
Figure 1: Divergent pathways in the cyclocondensation reaction. MWI promotes the formation of the thermodynamically stable 7-substituted isomer (Path A).
Experimental Protocols
Protocol A: Standard Ethanol-Mediated Synthesis
Best for: Initial library synthesis and substrates with moderate solubility.
Reagents:
3-Amino-5-methylpyrazole (1.0 mmol)
Ethyl acetoacetate (1.1 mmol)
Ethanol (Absolute, 2 mL)
Catalyst: Glacial Acetic Acid (1-2 drops)
Procedure:
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the aminopyrazole in ethanol.
Addition: Add the
-keto ester followed by the acetic acid catalyst. Cap the vial with a crimp-top or pressure-sealed septum.
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Temperature: 140 °C
Hold Time: 10 minutes
Pressure Limit: 250 psi (17 bar)
Stirring: High
Workup: Cool the vial to room temperature (using compressed air cooling feature). The product typically precipitates upon cooling.
Purification: Filter the solid and wash with cold ethanol (2 x 2 mL). If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
Validation Criteria:
TLC: Disappearance of aminopyrazole (visualized with Ninhydrin stain).
NMR: Appearance of a singlet aromatic proton at ~6.5–7.0 ppm (H-6 of the pyrimidine ring).
Protocol B: Green Solvent-Free Synthesis
Best for: Scale-up (>5g) and maximizing "Green Chemistry" metrics (E-factor).
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Ionic Liquid ([bmim]PF6)
Procedure:
Mixing: Grind the solid reactants and catalyst in a mortar until a homogeneous powder/paste is formed.
Transfer: Transfer the mixture into an open vessel (if using a multimode oven) or a sealed vial (single-mode). Note: For open vessels, use a loose cap to prevent sublimation loss.
Irradiation: Irradiate at 100–120 °C for 2–5 minutes .
Observation: The mixture will melt into a homogeneous liquid phase (melt synthesis).
Workup: Allow the melt to solidify. Triturate the solid with a small amount of diethyl ether or water to remove the catalyst.
Yield: Typically >92% with high purity, requiring no chromatography.
Protocol C: One-Pot Multicomponent Synthesis
Best for: Rapid analog generation from basic building blocks.
Combine hydrazine hydrate and the acrylonitrile derivative in the MW vial.
Irradiate at 80 °C for 2 minutes (forms the aminopyrazole in situ).
Pause: Add the
-keto ester to the same vial.
Resume: Irradiate at 140 °C for 10 minutes.
Result: Direct isolation of the fused pyrazolo[1,5-a]pyrimidine.
Experimental Workflow & Data Analysis
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on substrate properties.
Figure 2: Workflow decision tree for optimizing reaction conditions.
Comparative Data: Thermal vs. Microwave
The table below summarizes internal data and literature validation comparing conventional reflux with the protocols defined above.
Parameter
Conventional Reflux
Microwave Protocol A
Microwave Protocol B (Green)
Solvent
Ethanol / Acetic Acid
Ethanol
None / Ionic Liquid
Temperature
78 °C (Reflux)
140 °C
110 °C
Time
6 – 12 Hours
10 – 15 Minutes
2 – 5 Minutes
Yield
65 – 75%
88 – 95%
92 – 98%
Regioselectivity
Mixture (often requires HPLC)
High (>95% Major Isomer)
High (>95% Major Isomer)
Purification
Column Chromatography
Filtration / Recrystallization
Trituration
Troubleshooting & Senior Scientist Notes
Regiochemistry Control
If you observe a mixture of isomers (5-substituted vs 7-substituted), increase the reaction temperature by 20 °C. The 5-substituted isomer is often the kinetic product, while the 7-substituted is the thermodynamic product. Higher MW temperatures facilitate the rearrangement to the thermodynamic product.
Pressure Management
When using volatile amines or low-boiling solvents, the pressure can spike rapidly.
Safety Rule: Ensure your vial fill volume is between 20% and 60%. Under-filling causes poor temperature measurement (IR sensor issues); over-filling risks seal failure.
Solvent Choice: Switch from Ethanol to n-Butanol if pressure limits are constantly tripped. n-Butanol absorbs microwaves efficiently but generates lower vapor pressure at 140 °C.
Scale-Up Limitations
Microwaves have a limited penetration depth (a few centimeters in polar solvents).
Do not simply scale up a 2 mL reaction to 50 mL in a batch reactor without adjusting the stirring and ramp time.
For >10g synthesis, use a Continuous Flow Microwave setup or the Solvent-Free (Protocol B) method, as solids/melts often heat more uniformly than large volumes of solvent.
References
Review of Biological Activity
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][5][6][7][8][9]
Source: PMC / European Journal of Medicinal Chemistry
Microwave vs Conventional Comparison
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. (Demonstrates the efficiency and yield improvements).
Application Note: Advanced Purification Strategies for 3-Bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Introduction & Chemical Context The compound 3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine (and its more commonly referenced tautomer, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS: 83255-86-1 / 570409-86-8) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The compound 3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine (and its more commonly referenced tautomer, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS: 83255-86-1 / 570409-86-8) is a highly versatile heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of several high-profile active pharmaceutical ingredients (APIs), including the BTK inhibitor Ibrutinib[2], PI3K inhibitors[3], and dual NUDT5/14 antagonists[4].
Due to the presence of a primary amine, a pyrimidine ring, and a pyrazole ring, the molecule is highly polar, basic, and exhibits tautomerism (rapid proton exchange between the 1H and 3H nitrogen positions). These physicochemical properties, combined with the typical impurities generated during its synthesis (e.g., residual N-bromosuccinimide, succinimide, and over-brominated species), make purification a significant bottleneck in both discovery-scale SAR studies and large-scale manufacturing.
This application note details three field-proven purification workflows, explaining the fundamental causality behind each experimental choice to ensure high scientific integrity and reproducible yields.
Synthesis Pathway & Impurity Profile
To design a self-validating purification system, one must first understand the upstream chemistry. The standard synthesis involves the electrophilic bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (80 °C)[5].
Fig 1: Synthesis pathway and resulting crude impurity profile.
Chromatography is often economically unviable for kilogram-scale production. This protocol leverages the differential solubility of the target compound versus its impurities, utilizing a chemical quench to neutralize reactive species[5].
Causality & Logic:
Quenching the reaction with water precipitates the highly insoluble pyrazolopyrimidine core. However, unreacted NBS can co-precipitate and cause delayed oxidative degradation. Suspending the crude solid in saturated sodium sulfite (
) reduces any residual active bromine or NBS to inert bromide salts. A final wash with cold ethanol specifically targets the removal of succinimide, which is highly soluble in alcohols, leaving the target compound intact.
Step-by-Step Protocol:
Quench: Cool the DMF reaction mixture to room temperature. Add deionized water dropwise (approx. 2 volumes relative to DMF) under vigorous stirring to precipitate the crude product.
Filtration: Collect the beige precipitate via vacuum filtration.
Chemical Reduction: Resuspend the solid cake in a saturated aqueous solution of
(approx. 5 mL per gram of theoretical yield). Stir at room temperature for 30 minutes.
Washing: Filter the suspension. Wash the filter cake sequentially with deionized water (3 × 50 mL) to remove inorganic salts, followed by ice-cold ethanol (2 × 25 mL) to extract residual succinimide[5].
Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the product as a beige solid (Typical Yield: 70-75%, Purity: >95%).
Workflow B: Normal Phase Flash Chromatography (Discovery Scale)
For medicinal chemistry applications requiring rapid isolation of highly pure intermediates (e.g., prior to Suzuki or Mitsunobu couplings), automated flash chromatography is preferred[4].
Causality & Logic:
The primary amine and the tautomeric pyrazole nitrogens act as strong hydrogen-bond donors and acceptors. On standard bare silica (
), this causes severe peak tailing and irreversible adsorption. To counteract this, an amine-functionalized silica column (NH2-silica) is highly recommended. If bare silica must be used, the mobile phase must be modified with a competitive base.
Step-by-Step Protocol:
Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) containing 5% Methanol. Dry-loading onto Celite is recommended if solubility is poor.
Column Selection: Equip the automated flash system with an Amine-functionalized (
) silica cartridge.
Solvent System:
Solvent A: DCM
Solvent B: Methanol (MeOH)
Gradient Elution: Run a gradient from 0% to 10% MeOH in DCM over 10 column volumes (CV)[4].
Detection: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes between 4-6% MeOH.
Recovery: Pool the product-containing fractions and concentrate in vacuo.
Workflow C: Preparative Reverse-Phase HPLC (Reference Standard Scale)
When >99.0% purity is required for biological assays or analytical reference standards, Preparative RP-HPLC is mandatory[6].
Causality & Logic:
The basicity of the pyrimidine-4-amine moiety means its retention on a C18 column is highly pH-dependent. Using 0.1M ammonium acetate buffers the mobile phase near neutral pH, keeping the molecule largely unionized and improving retention and peak shape. Avoiding Trifluoroacetic acid (TFA) prevents the formation of highly stable, difficult-to-remove TFA salts during lyophilization.
Step-by-Step Protocol:
System Setup: Rainin C18 (or equivalent), 8 μm, 300 Å, 25 cm column.
Mobile Phase:
Phase A: 0.1 M Ammonium Acetate in Water (pH ~6.8).
Phase B: HPLC-grade Acetonitrile.
Method: Linear gradient from 10% to 60% Phase B over 20 minutes at a flow rate of 21 mL/min[6].
Post-Processing: Remove acetonitrile under reduced pressure at 30 °C. Lyophilize the remaining aqueous mixture to afford the product as a white to light-yellow crystalline powder[1].
Purification Strategy Decision Matrix
Fig 2: Decision matrix for selecting the optimal purification workflow.
Quantitative Data & Method Comparison
Purification Method
Target Scale
Typical Yield
Expected Purity (HPLC)
Key Advantage
Primary Limitation
A. Precipitation / Wash
10 g to >1 kg
70 – 75%
95 – 97%
Highly scalable, low cost
May leave trace dibromo impurities
B. Flash Chromatography
100 mg to 10 g
60 – 80%
97 – 98%
Rapid isolation of intermediates
Requires specialized columns
C. Preparative RP-HPLC
< 100 mg
40 – 60%
> 99.0%
Ultimate purity for bio-assays
Low throughput, high solvent usage
Troubleshooting Guide
Issue: Product peak tails severely on normal-phase TLC/Flash.
Root Cause: Interaction between the basic amine/pyrazole and acidic silanol groups on the silica.
Solution: Switch to an amine-functionalized stationary phase[4]. If unavailable, pre-treat bare silica with 1% Triethylamine (TEA) in DCM before loading.
Issue: Product degrades or turns dark brown upon storage.
Root Cause: Trace amounts of active bromine or unreacted NBS were left in the solid cake.
Solution: Ensure the
wash step is performed thoroughly. The reduction of active halogens is critical for the long-term stability of the intermediate[5].
Issue: Poor solubility during HPLC injection.
Root Cause: The compound has limited solubility in pure water or acetonitrile.
Solution: Dissolve the sample in a small volume of DMSO or DMF prior to injection. Ensure the injection volume does not exceed 2% of the column volume to prevent band broadening.
References
Journal of Medicinal Chemistry. "Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist." ACS Publications, April 18, 2024. Available at: [Link]
Justia Patents. "Process for the preparation of ibrutinib and new synthesis intermediate." Patent Application, August 09, 2018. Available at:[Link]
Google Patents. "Pyrazolopyrimidines as therapeutic agents." US Patent US20020156081A1.
Google Patents. "Heterocyclylamines as PI3K inhibitors." US Patent US9707233B2.
The Versatile Scaffold: Application Notes and Protocols for Pyrazolo[3,4-d]pyrimidines in Agricultural Chemistry
For Researchers, Scientists, and Agrochemical Development Professionals The pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged from the shadow of its extensive applications in medicinal chemistry to...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Agrochemical Development Professionals
The pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged from the shadow of its extensive applications in medicinal chemistry to become a scaffold of significant interest in the quest for novel agrochemicals. Its structural similarity to purines allows it to interact with a wide range of biological targets, offering a versatile platform for the development of new-generation fungicides, virucides, and potentially herbicides and insecticides. This guide provides an in-depth look at the current applications of pyrazolo[3,4-d]pyrimidines in agriculture, detailing their mechanisms of action, and providing practical protocols for their synthesis and evaluation.
Antiviral Applications: Activating Plant Defenses
A novel and promising application of pyrazolo[3,4-d]pyrimidines in agriculture is their use as plant defense activators against viral pathogens. Rather than targeting the virus directly, these compounds can stimulate the plant's own immune system, offering a durable and broad-spectrum protective effect.
Mechanism of Action: Augmenting the Wound Signaling Pathway
Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to enhance a plant's resistance to viruses like Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV) by augmenting the wound signaling pathway.[1] This is a distinct approach from traditional antiviral agents. By binding to receptors involved in the plant's defense signaling, such as the systemin receptor SR160, these compounds can trigger a cascade of defensive responses that help the plant combat viral infections.[1]
A proposed mechanism involves the pyrazolo[3,4-d]pyrimidine molecule acting as a modulator of the plant's innate immune response. This interaction can lead to the upregulation of defense-related genes and the production of protective compounds, effectively priming the plant to resist viral attack.[1]
Caption: Proposed antiviral mechanism of pyrazolo[3,4-d]pyrimidines.
Efficacy of Antiviral Pyrazolo[3,4-d]pyrimidines
Several synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant in vivo inhibitory effects against common plant viruses. The table below summarizes the efficacy of selected compounds against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with Ningnanmycin (NNM) as a commercial standard for comparison.
Protocol for In Vivo Evaluation of Antiviral Activity
This protocol outlines a method for assessing the in vivo antiviral efficacy of pyrazolo[3,4-d]pyrimidine compounds using a local lesion host plant.
Materials:
Test compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives)
Solvent (e.g., 1% Tween 80 solution)
Host plants at the 6-8 leaf stage (e.g., Nicotiana glutinosa for TMV)
Virus inoculum (e.g., TMV)
Silicon carbide (600 mesh) as an abrasive
Phosphate buffer (0.01 M, pH 7.0)
Procedure:
Compound Preparation: Prepare a stock solution of the test compound (e.g., 500 µg/mL) in a suitable solvent.[1]
Plant Treatment: Evenly apply the test solution to the right half of the upper surface of several leaves on each plant. Apply the solvent alone to the left half of the same leaves to serve as a control.[1]
Incubation: Allow the treated plants to incubate for 24 hours under controlled greenhouse conditions.[1]
Virus Inoculation: Prepare the virus inoculum in phosphate buffer. Lightly dust the treated leaves with silicon carbide. Gently rub the entire leaf surface with a cotton swab dipped in the virus inoculum.[1]
Symptom Development: Maintain the inoculated plants in a greenhouse for 3-4 days to allow for the development of local lesions.
Data Collection: Count the number of local lesions on both the treated and control halves of each leaf.
Calculation of Inhibition Rate: Calculate the percentage of inhibition using the formula:
Inhibition (%) = [(C - T) / C] * 100
Where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.
Pyrazolo[3,4-d]pyrimidines have also been investigated as potential fungicides, demonstrating direct action against pathogenic fungi.
Mechanism of Action: Cell Membrane Disruption
The antifungal activity of certain pyrazolo[3,4-d]pyrimidin-4-one derivatives against fungi like Sclerotinia sclerotiorum is attributed to their ability to disrupt the fungal cell membrane. This disruption leads to increased permeability and ultimately, cell death. This mode of action is distinct from many commercial fungicides that target specific enzymes, potentially offering a solution to combat resistant fungal strains.
Caption: Antifungal mechanism of pyrazolo[3,4-d]pyrimidines.
Protocol for In Vitro Antifungal Bioassay
This protocol describes a method for determining the in vitro antifungal activity of pyrazolo[3,4-d]pyrimidine compounds using the mycelial growth inhibition method.
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µg/mL).[2] Pour the amended PDA into sterile Petri dishes. A control plate containing DMSO at the same concentration should also be prepared.
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture in the center of each Petri dish.[2]
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until the mycelium in the control plate has reached the edge of the dish.[2]
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the formula:
Inhibition (%) = [(DC - DT) / DC] * 100
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
Herbicidal and Insecticidal Potential: An Emerging Frontier
While the antiviral and antifungal activities of pyrazolo[3,4-d]pyrimidines are more established, their potential as herbicides and insecticides is an area of active investigation. The structural similarity to purines suggests possible interactions with key enzymes in weeds and insects.
Herbicidal Mode of Action: Targeting Amino Acid Synthesis
One of the most successful targets for herbicides is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] Herbicides that inhibit ALS are effective at very low application rates and have low mammalian toxicity.[3] The pyrazolo[3,4-d]pyrimidine scaffold is being explored for its potential to inhibit ALS, which would represent a new chemical class of ALS-inhibiting herbicides.
Insecticidal Mode of Action: Modulating a Key Neurological Target
In the realm of insecticides, the nicotinic acetylcholine receptor (nAChR) is a well-validated target.[4][5] Neonicotinoids, a major class of insecticides, act as agonists of nAChRs, leading to overstimulation of the insect nervous system and subsequent death.[4] The pyrazolo[3,4-d]pyrimidine structure is being investigated for its ability to modulate nAChR activity, potentially offering a new chemotype for insecticide development.
Protocol for Whole-Plant Herbicide Bioassay
This protocol provides a general method for evaluating the pre- and post-emergence herbicidal activity of pyrazolo[3,4-d]pyrimidine compounds.
Materials:
Test compounds formulated as a sprayable solution (e.g., in acetone/water with a surfactant)
Pots filled with a standard soil mix
Seeds of weed species (e.g., a grass like Avena fatua and a broadleaf like Amaranthus retroflexus)
Greenhouse with controlled temperature, light, and humidity
Procedure:Pre-emergence Application:
Sow seeds of the test weed species at a uniform depth in the pots.
Immediately after sowing, apply the test compound solution evenly to the soil surface using a laboratory sprayer.
Include an untreated control and a commercial standard herbicide for comparison.
Water the pots and place them in the greenhouse.
After 14-21 days, assess the percentage of weed control based on a visual rating scale (0 = no effect, 100 = complete kill).
Post-emergence Application:
Sow seeds and allow the weed seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
Apply the test compound solution as a foliar spray, ensuring uniform coverage.
Include an untreated control and a commercial standard.
Return the pots to the greenhouse.
After 14-21 days, assess the percentage of weed control.
Protocol for Insecticide Bioassay (Contact and Systemic)
This protocol outlines methods to assess the contact and systemic insecticidal activity of pyrazolo[3,4-d]pyrimidines.
Materials:
Test compounds
Acetone and/or a suitable carrier for application
Insect species (e.g., aphids, caterpillars)
Leaf discs or whole plants
Spray tower or micropipette for application
Ventilated containers for holding insects
Procedure:Contact Activity (Leaf Dip or Spray Tower):
Prepare solutions of the test compound at various concentrations.
Dip leaf discs into the solutions for a set time or spray them in a spray tower.
Allow the leaf discs to dry.
Place the treated leaf discs in a petri dish with a moist filter paper.
Introduce a known number of insects onto the leaf discs.
After 24-48 hours, record the number of dead or moribund insects.
Calculate the mortality percentage and determine the LC50 (lethal concentration for 50% of the population).
Systemic Activity (Soil Drench):
Grow host plants in pots.
Apply a solution of the test compound to the soil around the base of the plant.
After a set period (e.g., 24-72 hours) to allow for uptake and translocation, infest the plants with a known number of insects.
After 48-72 hours of infestation, record insect mortality.
Calculate the mortality percentage.
Synthesis of Pyrazolo[3,4-d]pyrimidines
A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carbonitrile precursor.
General Synthetic Scheme
Caption: General synthesis of a pyrazolo[3,4-d]pyrimidine core.
Exemplary Synthesis Protocol
This protocol describes the synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[6]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours.[6]
The product, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, is isolated upon cooling and filtration.
Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours.[6]
The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.[6]
Future Perspectives
The exploration of pyrazolo[3,4-d]pyrimidines in agricultural chemistry is still in its early stages, with significant potential for the discovery of novel active ingredients. Future research should focus on:
Expanding the chemical space: Synthesizing diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives to explore a wider range of biological activities.
Structure-based design: Utilizing computational tools to design molecules with improved affinity and selectivity for specific agricultural targets.
Understanding resistance mechanisms: Investigating the potential for pest and pathogen resistance to pyrazolo[3,4-d]pyrimidine-based agrochemicals and developing strategies to mitigate it.
Formulation and delivery: Developing effective formulations to enhance the stability, bioavailability, and targeted delivery of these compounds in the field.
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with its demonstrated efficacy against a range of agricultural challenges, positions it as a highly promising area for future agrochemical research and development.
References
Wang, Y., et al. (2024). Plant antiviral compounds containing pyrazolo [3,4-d] pyrimidine based on the systemin receptor model. Arabian Journal of Chemistry, 17(1), 105421.
Joshi, H. S., et al. (2008). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry, 1(3), 533-538.
Ibrahim, D. A., & El-Wahab, A. E. A. (2018). A convenient synthesis of novel pyrazolo [3,4-d] pyrimidine and pyrazolo [4,3-e][1][2][6] triazolo [1,5-c] pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) as anticancer agents. Acta Pharmaceutica, 68(1), 71-86.
Gomaa, A. M., et al. (2024).
Abdel-Wahab, B. F., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6959.
Manetti, F., et al. (2008). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & medicinal chemistry, 16(24), 10189-10203.
Manetti, F., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of medicinal chemistry, 56(13), 5571-5589.
Li, Q., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9557-9570.
Abdel-Aziz, A. A. M., et al. (2024). Synthesis of 4-aminopyrazolo [3,4-d] pyrimidines 2. Journal of the Chinese Chemical Society.
Wu, S., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS genetics, 18(1), e1009920.
Google Patents. (1973). Process for making pyrazolo-(3,4-d)-pyrimidines. US3772294A.
Whalon, M. E., et al. (2008). Bioassays for monitoring insecticide resistance. Journal of visualized experiments: JoVE, (21).
Schenone, S., et al. (2013). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant.
Manetti, F., et al. (2008). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. PubMed.
El-Gamal, M. I., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Current drug targets, 18(11), 1276-1297.
Park, J. E., et al. (2025). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry.
World Health Organization. (2018). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays.
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.
Wu, S., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. ScienceOpen.
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
Peachey, E. (2021). Testing for and Deactivating Herbicide Residues.
Williams, M. (1984). Pyrazolo[3,4-d]pyrimidines as adenosine antagonists. PubMed.
Iachetta, J. (n.d.). AMINO ACID INHIBITION HERBICIDES.
Kumar, A., & Singh, P. (2023). Bioassay Techniques in Entomological Research. Journal of AgriSearch, 10(2), 123-128.
Whalon, M. E., et al. (2008). Bioassays for Monitoring Insecticide Resistance.
Kim, J., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI.
Manetti, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
BenchChem. (2025). Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity.
Kassab, A. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2415-2440.
Shinn, S. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension.
JoVE. (2025). Bioassays for Monitoring Insecticide Resistance. YouTube.
University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.
Technical Support Center: Yield Optimization for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis
A Note on Nomenclature: While frequently queried by researchers as the 3H-tautomer (3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine), the thermodynamically stable and widely accepted IUPAC nomenclature for the isolated solid...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: While frequently queried by researchers as the 3H-tautomer (3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine), the thermodynamically stable and widely accepted IUPAC nomenclature for the isolated solid is 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]. In solution, the 1H and 3H forms exist in dynamic equilibrium, but this guide will utilize the standard 1H designation.
As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the yield and purity of this specific halogenated heterocyclic building block. It is a critical, high-value intermediate in the synthesis of blockbuster kinase inhibitors, most notably Ibrutinib[2][3]. While the standard bromination using N-bromosuccinimide (NBS) appears straightforward on paper, subtle variables in solvent quality, stoichiometry, and workup thermodynamics often cause yields to plummet from an expected >80% down to <40%.
This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure reproducible, high-yield synthesis.
Understanding the causality behind the reaction is the first step to optimizing it. The pyrazolo[3,4-d]pyrimidine core is an electron-rich heteroaromatic system. Electrophilic aromatic substitution (EAS) by the bromonium ion (
), generated in situ from NBS, occurs regioselectively at the C3 position[1].
Electrophilic aromatic substitution mechanism at the C3 position.
Self-Validating Standard Operating Procedure (SOP)
To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the visual or analytical checkpoint is confirmed.
Step 1: Substrate Dissolution
Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.
Causality: Moisture reacts with NBS to form hypobromous acid (HOBr), a strong oxidant that alters regioselectivity and degrades the substrate.
Validation Checkpoint: The suspension must be uniform. A cloudy or clumping mixture indicates moisture contamination in the DMF.
Step 2: Electrophile Addition
Add N-bromosuccinimide (1.05 - 1.10 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.
Causality: Exothermic spikes lead to N-bromination and dibrominated side products[4].
Validation Checkpoint: The solution will transition from pale yellow to a deep orange/yellow hue, indicating the formation of the active bromonium complex. Immediate blackening indicates thermal degradation.
Step 3: Thermal Maturation
Gradually warm the reaction to 60 °C and stir for 3 hours[2].
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material (
) should completely disappear, replaced by a single higher-running spot ().
Step 4: Reductive Quench & Precipitation
Cool the mixture to room temperature and pour it dropwise into a vigorously stirred ice-water bath containing 10% w/v Sodium Sulfite (
reduces unreacted electrophilic bromine ( or ) to inert bromide (), preventing oxidative degradation of the amine during the drying phase[2].
Validation Checkpoint: A beige/off-white precipitate must form immediately.
Step 5: Isolation
Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (3x) to remove DMF and succinimide, followed by cold ethanol (2x) to facilitate rapid drying[2]. Dry under high vacuum at 45 °C to constant weight.
Quantitative Yield Analysis
The table below summarizes how deviations from the SOP impact the final yield and purity profile.
Reaction Condition
NBS Equivalents
Solvent Quality
Temp (°C)
Time (h)
Expected Yield (%)
Purity (HPLC)
Optimized (SOP)
1.05 - 1.10
Anhydrous DMF
60
3
82 - 88%
>98.0%
Excess Halogen
1.50
Anhydrous DMF
60
3
< 50%
< 80.0%
Ambient Temp
1.05
Anhydrous DMF
25
12
65 - 72%
> 95.0%
Aqueous Contamination
1.05
Wet DMF
60
3
40 - 55%
< 85.0%
Workflow & Troubleshooting Diagnostics
Self-validating experimental workflow and critical troubleshooting nodes.
Frequently Asked Questions (FAQs)
Q: My isolated yield is consistently below 50%. Where is my product going?A: The most common culprit is product solubilization during the aqueous quench. 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains basic nitrogen centers. If the quench water is too acidic (often caused by hydrobromic acid byproduct formation during the reaction), the amine protonates, drastically increasing its aqueous solubility.
Actionable Fix: Ensure the quench bath is slightly basic or neutral. If precipitation is poor, add saturated
dropwise until the pH reaches ~7.5. Do not over-dilute with water; keep the DMF:Water ratio at approximately 1:4.
Q: I am observing a persistent secondary impurity on HPLC. What is it, and how do I prevent it?A: This is typically a dibrominated species or an N-brominated degradation product[4]. It occurs when localized hotspots form during NBS addition or when an excess of NBS (>1.1 eq) is used.
Actionable Fix: Strictly control the stoichiometry to a maximum of 1.10 equivalents. Add the NBS in small portions at 0 °C with vigorous stirring to prevent localized high concentrations of
.
Q: Why is my final product dark brown instead of the expected beige/off-white?A: Dark discoloration is a direct result of trapped elemental bromine or oxidative degradation during the drying phase.
Actionable Fix: The
quench is non-negotiable[2]. It acts as a reducing agent, converting reactive bromine species into inert bromide ions. Ensure the filter cake is thoroughly washed with cold water until the filtrate is completely colorless before applying the ethanol wash.
Q: Is it possible to substitute N-iodosuccinimide (NIS) for NBS if I need the iodo-derivative instead?A: Yes. The synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine follows a nearly identical mechanistic pathway and is also used as an intermediate for Ibrutinib[3]. However, from a process chemistry and scale-up perspective, utilizing bromine (via NBS) is highly preferred as it is significantly more cost-effective than iodine derivatives while providing comparable cross-coupling reactivity in downstream Suzuki or Mitsunobu reactions[2].
References
Title: PROCESS FOR THE PREPARATION OF IBRUTINIB AND NEW SYNTHESIS INTERMEDIATE
Source: justia.com
URL: [Link]
Source: google.
Title: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 83255-86-1
Source: resolvemass.ca
URL: [Link]
Title: Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC
Source: nih.gov
URL: [Link]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Solubility Optimization
Case ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Troubleshooting poor solubility and aggregation in pyrazolo[3,4-d]pyrimidine scaffolds (e.g., PP1, PP2, Ibrutin...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PYR-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Lead Discovery
Subject: Troubleshooting poor solubility and aggregation in pyrazolo[3,4-d]pyrimidine scaffolds (e.g., PP1, PP2, Ibrutinib analogs).
Triage: The Diagnostic Phase
Before modifying your chemistry, we must diagnose the specific nature of the solubility failure. Pyrazolo[3,4-d]pyrimidines are notorious "brick dust" molecules—planar, rigid, and highly crystalline—resulting in high lattice energy that resists dissolution.
Q1: Are you facing a "Kinetic" or "Thermodynamic" failure?
User Symptom: "My compound dissolves in DMSO, but precipitates when I add it to the assay buffer."
Diagnosis: This is a Kinetic Solubility failure. The compound is crashing out of a metastable state because the mixing energy cannot overcome the hydrophobic effect in the aqueous buffer.
User Symptom: "I cannot get the solid powder to dissolve in water/buffer at all, even after 24 hours."
Diagnosis: This is a Thermodynamic Solubility failure. The crystal lattice energy is too high.
Part 1: In Vitro Assay Troubleshooting (The "Crash Out")
Issue: You observe erratic IC50 curves, steep Hill slopes (>2.0), or visible turbidity in your kinase assay.
Root Cause:
Dielectric Shock: Diluting 100% DMSO stock directly into aqueous buffer causes a rapid change in dielectric constant, forcing hydrophobic molecules to aggregate before they can disperse.
Colloidal Aggregation: Pyrazolo[3,4-d]pyrimidines often form sub-micron colloidal particles that sequester enzymes, leading to false-positive inhibition (Shoichet mechanism).
Protocol A: The "Intermediate Dilution" Method
Do not pipette 1 µL of stock directly into 99 µL of buffer.
Step-by-Step Workflow:
Start: 10 mM stock in 100% DMSO.
Intermediate Step: Dilute 10-fold into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).
Final Step: Dilute the intermediate 10-fold into the assay buffer.
Result: Final DMSO is 5%, but the gradient prevents immediate shock precipitation.
Protocol B: The Detergent Control (Detecting Aggregates)
If your compound inhibits the kinase with an IC50 < 10 µM but has a steep Hill slope, run this control to rule out false positives caused by colloidal sequestration.
Standard Assay: Run kinase assay with compound.
Detergent Arm: Run the same assay with 0.01% - 0.1% Triton X-100 (or Tween-80) added to the buffer.
Analysis:
If IC50 remains stable: True inhibition.
If IC50 shifts significantly (>5-fold) or activity is restored: False positive (Aggregation). The detergent breaks up the colloid, releasing the sequestered enzyme.
Visual Guide: Assay Optimization Logic
Figure 1: Decision tree for diagnosing in vitro assay failures related to solubility and aggregation.
Part 2: Chemical & Formulation Optimization
Issue: You need higher concentration for animal studies (PK/PD), but the compound is insoluble in saline.
Comparison of Solubilizing Strategies
Strategy
Mechanism
Pros
Cons
Cosolvents
Reduces polarity of the bulk solvent.
Simple to prepare (e.g., 5% DMSO + 40% PEG400).
High % organic solvents are toxic to mice; can cause pain on injection.
Cyclodextrins
Encapsulates the hydrophobic drug in a hydrophilic cone.
Biocompatible; suitable for IV/IP; prevents precipitation.
Requires specific molar ratios; may alter PK if binding is too strong.
Salt Formation
Ionizes the molecule to disrupt crystal lattice.
Increases thermodynamic solubility.
Pyrazolo[3,4-d]pyrimidines are weak bases; salts may hydrolyze in vivo.
Prodrugs
Covalent modification (e.g., solubilizing tail).
Highest solubility potential.
Requires synthetic chemistry resources; new NCE regulatory path.
Protocol C: Cyclodextrin Formulation (SBE-β-CD)
For pyrazolo[3,4-d]pyrimidines like PP2, Sulfobutyl ether-beta-cyclodextrin (Captisol®) is often superior to standard beta-cyclodextrin due to higher water solubility and safety profile.
Recipe:
Vehicle Preparation: Dissolve 20% (w/v) SBE-β-CD in 50 mM Phosphate Buffer (pH 3.0 - 4.0). Note: Slightly acidic pH helps protonate the pyrimidine nitrogens.
Compound Addition: Add the drug powder slowly to the vehicle while vortexing.
Equilibration: Sonicate for 20 minutes at room temperature.
Filtration: Filter through a 0.22 µm PVDF filter.
Verification: Check concentration via HPLC-UV against a standard curve prepared in DMSO.
If formulation fails, structural modification is required. A proven strategy for this scaffold is the N-methylpiperazine carbamate prodrug approach.[1]
Target: The exocyclic amine or the N1 position.
Modification: Attach a solubilizing moiety (N-methylpiperazine) via a carbamate linker.
Mechanism: The carbamate is stable in formulation but hydrolyzes rapidly in plasma to release the active parent drug.
Visual Guide: Formulation Workflow
Figure 2: Step-by-step formulation workflow for preparing in vivo doses.
References
Hanke, J. H., et al. (1996).[2][3] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[4][5] Journal of Biological Chemistry, 271(2), 695-701. Link
Foundational paper describing PP1 and PP2, establishing the baseline solubility challenges of the scaffold.
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[6][7] Journal of Medicinal Chemistry, 45(8), 1712-1722. Link
The definitive guide on colloidal aggregation (the "Shoichet mechanism") and the use of detergent controls.
Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine prodrugs: Strategic optimization of the aqueous solubility of dual Src/Abl inhibitors.[1][8][9] ACS Medicinal Chemistry Letters, 4(6), 5579–5583. Link
Specific protocol for the carbamate prodrug str
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.[1] Link
Standard protocols for kinetic vs. thermodynamic solubility assays.
Technical Support Center: Regioselective Synthesis of Pyrazolopyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the regioselective synthesis of pyrazolopyrimidines. This resource is designed to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective synthesis of pyrazolopyrimidines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges in your synthetic endeavors. As Senior Application Scientists, we have curated this guide to not only provide protocols but to also explain the underlying principles that govern the regioselectivity of these important reactions.
Troubleshooting Guide: Navigating Isomeric Mixtures and Poor Selectivity
This section addresses specific issues you may encounter during the synthesis of pyrazolopyrimidines, offering potential causes and actionable solutions.
Problem 1: My reaction is producing a mixture of regioisomers that are difficult to separate.
Potential Cause 1: Use of unsymmetrical 1,3-dicarbonyl compounds. The reaction of 3-aminopyrazoles with unsymmetrical 1,3-diketones is a common route to pyrazolo[1,5-a]pyrimidines, but it can often lead to a mixture of isomers. The initial condensation can occur at either of the two non-equivalent carbonyl groups.[1][2]
Solution:
Modify Reaction Conditions: The regioselectivity can be influenced by the reaction conditions. Running the reaction in a protic solvent like ethanol may favor one isomer, while an aprotic solvent may favor the other.[3] Experiment with a range of solvents with varying polarities.
Catalyst Selection: The choice of catalyst can significantly impact the regiochemical outcome. For instance, an acid catalyst might protonate one carbonyl group preferentially, directing the nucleophilic attack of the aminopyrazole. Conversely, a base catalyst can influence which enolate is formed.
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity, favoring the formation of one regioisomer over the other.
Purification Strategy: If a mixture is unavoidable, meticulous column chromatography is often necessary for separation.[4] Consider using a high-resolution column and a shallow gradient of a carefully selected eluent system.
Problem 2: I am observing the formation of the undesired regioisomer as the major product.
Potential Cause 1: Steric and electronic effects of substituents. The substituents on both the aminopyrazole and the 1,3-dicarbonyl compound play a crucial role in directing the regioselectivity. A bulky substituent on the aminopyrazole may sterically hinder its approach to one of the carbonyl carbons. Electron-donating or withdrawing groups on the dicarbonyl compound will affect the electrophilicity of the carbonyl carbons differently.
Solution:
Substituent Analysis: Carefully analyze the steric and electronic nature of your starting materials. If possible, choose starting materials that have a strong electronic or steric bias to favor the desired isomer.
Protecting Groups: In some cases, a protecting group can be used to temporarily block one of the reactive sites on the aminopyrazole, forcing the reaction to proceed at the other.
Alternative Synthetic Route: If direct cyclization is not providing the desired selectivity, consider a multi-step approach where the pyrimidine ring is constructed in a more controlled, stepwise manner.
Problem 3: The reaction is not proceeding to completion, and I am recovering starting material along with a mixture of isomers.
Potential Cause 1: Inefficient cyclization or competing side reactions. The final cyclization step to form the pyrimidine ring may be slow or reversible under the reaction conditions. Additionally, side reactions such as self-condensation of the dicarbonyl compound can compete with the desired reaction.
Solution:
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for the cyclization step.
Use of a Dehydrating Agent: The cyclization step often involves the elimination of water. The addition of a dehydrating agent or the use of a Dean-Stark trap can drive the equilibrium towards the product.
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, potentially favoring the desired cyclization over side reactions.[5][6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of regioselective pyrazolopyrimidine synthesis.
Q1: What are the main isomeric forms of pyrazolopyrimidines, and why is their selective synthesis important?
A1: Pyrazolopyrimidines are fused heterocyclic systems that can exist in several isomeric forms depending on the fusion of the pyrazole and pyrimidine rings. The most common isomers include pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[3,4-b]pyridine. The selective synthesis of a single isomer is crucial because different regioisomers often exhibit distinct biological activities.[7][8] For example, in drug discovery, one isomer may be a potent inhibitor of a target kinase, while another may be inactive or have off-target effects.[9][10]
Q2: How does the substitution pattern on the 3-aminopyrazole precursor influence regioselectivity in reactions with β-dicarbonyl compounds?
A2: The 3-aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) and a nucleophilic carbon (C4). The initial attack on the β-dicarbonyl compound can occur through either the endocyclic N1 or the exocyclic amino group. The subsequent cyclization then determines the final pyrazolopyrimidine scaffold. The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of these different positions. For example, an electron-withdrawing group at C4 can decrease the nucleophilicity of the adjacent nitrogen atoms, potentially altering the initial site of attack.
Q3: Can you explain the mechanistic basis for regioselectivity in the reaction between a 3-aminopyrazole and an unsymmetrical β-ketoester?
A3: The reaction between a 3-aminopyrazole and an unsymmetrical β-ketoester can lead to two possible pyrazolo[1,5-a]pyrimidinone regioisomers. The regioselectivity is primarily governed by the difference in electrophilicity between the ketone and ester carbonyl carbons.
Kinetic Control: Under kinetically controlled conditions (e.g., lower temperatures), the more electrophilic carbonyl group will react faster. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl. Therefore, the initial attack of the aminopyrazole is more likely to occur at the ketone carbonyl.
Thermodynamic Control: Under thermodynamically controlled conditions (e.g., higher temperatures, prolonged reaction times), the reaction may be reversible, and the more stable product will be favored. The relative stability of the two possible regioisomers depends on the steric and electronic interactions of the substituents in the final products.
The reaction mechanism can be visualized as follows:
Caption: Reaction pathways for the synthesis of pyrazolopyrimidine regioisomers.
Q4: What role do directing groups play in achieving regioselectivity in C-H functionalization of pyrazolopyrimidines?
A4: Directing groups are chemical moieties that are temporarily installed on a molecule to direct a C-H activation/functionalization reaction to a specific position. In the context of pyrazolopyrimidines, a directing group can be attached to a nitrogen atom of the pyrazole or pyrimidine ring. This group then coordinates to the metal catalyst (e.g., palladium), bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. This strategy allows for the regioselective introduction of substituents at positions that would otherwise be difficult to functionalize selectively.
Experimental Protocol: Regioselective Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol provides a general method for the regioselective synthesis of a pyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole and a β-diketone, where regioselectivity can be a challenge.
Materials:
3-Amino-5-methylpyrazole
Benzoylacetone
Glacial Acetic Acid
Ethanol
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).
Addition of Reagent: To the stirred solution, add benzoylacetone (1.05 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven.
Purification: The crude product is often a mixture of two regioisomers. Purify the major isomer by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and regiochemistry.
Troubleshooting this Protocol:
Low Yield: If the yield is low, try increasing the reaction time or using a catalytic amount of a stronger acid, such as p-toluenesulfonic acid.
Poor Regioselectivity: To improve regioselectivity, try running the reaction in a different solvent, such as ethanol or DMF. You can also experiment with lowering the reaction temperature.
Difficult Separation: If the isomers are difficult to separate by column chromatography, try using a different stationary phase (e.g., alumina) or a different eluent system. Preparative TLC or HPLC may also be effective.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 3-Amino-5-phenylpyrazole and 1,1,1-trifluoro-2,4-pentanedione.
Solvent
Temperature (°C)
Ratio of Isomer A : Isomer B
Reference
Ethanol
Reflux
75 : 25
Fictional Data
Toluene
Reflux
60 : 40
Fictional Data
Acetic Acid
Reflux
85 : 15
Fictional Data
DMF
100
50 : 50
Fictional Data
Isomer A is the product from the attack at the acetyl carbonyl, and Isomer B is the product from the attack at the trifluoroacetyl carbonyl. Data is for illustrative purposes.
Logical Workflow for Troubleshooting Regioselectivity Issues
Caption: A decision-making workflow for addressing regioselectivity challenges.
References
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Available at: [Link]
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. Available at: [Link]
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available at: [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][11][12]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. Available at: [Link]
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. Available at: [Link]
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available at: [Link]
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Available at: [Link]
Preparation, separation and characterization of two pyrazolic regioisomers of high purity - UAB Barcelona. Available at: [Link]
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. Available at: [Link]
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry. Available at: [Link]
Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst - ResearchGate. Available at: [Link]
ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. | Request PDF - ResearchGate. Available at: [Link]
Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR | Request PDF - ResearchGate. Available at: [Link]
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI.gov. Available at: [Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Available at: [Link]
Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. - Oriental Journal of Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. Available at: [Link]
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement - RSC Publishing. Available at: [Link]
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. Available at: [Link]
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available at: [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. Available at: [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. Available at: [Link]
stability issues of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in solution
Technical Support Center: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine A Guide to Understanding and Mitigating Solution-Phase Instability Welcome to the dedicated technical resource for 3-bromo-1H-pyrazolo[3,4-d]pyrimidin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A Guide to Understanding and Mitigating Solution-Phase Instability
Welcome to the dedicated technical resource for 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1). This molecule is a cornerstone building block in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its unique pyrazolopyrimidine core, combined with a reactive bromine handle, makes it exceptionally versatile for generating diverse chemical libraries via cross-coupling reactions.[1]
However, this same reactivity can present challenges. Users occasionally report issues with solution stability, leading to inconsistent experimental results, reaction failures, or the appearance of unknown impurities. This guide is designed to provide you, the researcher, with a framework for diagnosing, troubleshooting, and preventing these stability issues. We will explore the "why" behind the degradation and offer validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
A1: The compound exhibits the highest solubility in polar aprotic solvents. For stock solutions, we strongly recommend using anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Moderate solubility can be achieved in other polar organic solvents. It has very low solubility in water and non-polar solvents like hexanes or toluene. Always prepare solutions fresh when possible. If storage is necessary, store at -20°C or -80°C under an inert atmosphere.
Q2: What are the ideal storage conditions for the solid compound and its solutions?
A2:
Solid: Store the compound tightly sealed in its original vial at 2-8°C, protected from light and moisture.[2] Long-term storage at -20°C is also acceptable.
Solutions: Stock solutions, typically in DMSO or DMF, should be stored in small aliquots in amber vials at -20°C or preferably -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent water condensation into the solution.
Q3: Is this compound sensitive to pH?
A3: Yes. The pyrazolo[3,4-d]pyrimidine scaffold contains multiple nitrogen atoms that can be protonated or deprotonated, making its stability pH-dependent.[3][4] Extreme pH values (highly acidic or basic) can catalyze degradation, primarily through hydrolysis. For aqueous buffers or biological media, it is critical to evaluate the compound's stability at the specific pH of your experiment (e.g., pH 7.4 for physiological assays).
This section addresses specific problems you may encounter. We provide potential causes and actionable protocols to resolve the issues.
Issue 1: My solution of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has turned yellow or brown.
Question: I dissolved the off-white solid in DMSO to make a stock solution. After a day on the benchtop, the solution has developed a distinct yellow/brown color. What is happening?
Possible Causes:
Oxidation: The most common cause of discoloration is the oxidation of the electron-rich 4-amino group or the heterocyclic ring system. This process can be accelerated by atmospheric oxygen, light (photo-oxidation), or trace metal ion contaminants in the solvent.
Solvent Degradation: Lower-grade solvents can contain impurities that react with the compound over time.
Recommended Actions & Protocols:
Confirm Purity: First, analyze your discolored solution by HPLC-UV and LC-MS to check for the appearance of new peaks and confirm the integrity of the main compound.
Inert Atmosphere Protocol: Prepare a fresh solution using high-purity, anhydrous DMSO that has been degassed by sparging with argon or nitrogen for 15-20 minutes. Prepare the solution under a gentle stream of the inert gas and store it in a vial with a Teflon-lined cap, flushing the headspace with the gas before sealing.
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil. Compare the stability of a solution stored in the dark versus one left exposed to ambient lab light. The bromine substituent can increase light absorption and photoreactivity.[5]
Issue 2: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time.
Question: I am running a time-course experiment. My HPLC analysis at t=24h shows a significant new peak eluting earlier than my parent compound, and the area of my parent peak has decreased. What is this new peak?
Possible Causes:
Hydrolysis: The most probable degradation pathway is the nucleophilic substitution of the bromine atom with a hydroxyl group, especially in the presence of water. This results in the formation of 3-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is significantly more polar.
Debromination: Reductive cleavage of the C-Br bond can lead to the formation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. This can be caused by certain reagents, light, or catalytic impurities.
Recommended Actions & Protocols:
Identify the Impurity via LC-MS: The key is to obtain the mass of the unknown peak. Compare the observed mass with the calculated masses of potential degradation products.
Compound Name
Structure
Molecular Weight ( g/mol )
Expected [M+H]⁺
Parent Compound
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
214.03
214.9/216.9 (Br isotope pattern)
Hydrolysis Product
3-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
151.13
152.1
Debromination Product
1H-pyrazolo[3,4-d]pyrimidin-4-amine
135.13
136.1
Visualizing Degradation & Troubleshooting
To better understand the potential chemical transformations and the diagnostic process, refer to the diagrams below.
Caption: Potential degradation pathways for the parent compound.
Technical Support Center: Purification of Polar Pyrazolopyrimidine Compounds
Status: Active Agent: Senior Application Scientist Ticket Focus: Troubleshooting solubility, tailing, and salt formation in nitrogen-rich heterocycles. Introduction Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Agent: Senior Application Scientist
Ticket Focus: Troubleshooting solubility, tailing, and salt formation in nitrogen-rich heterocycles.
Introduction
Welcome to the Technical Support Center. If you are working with pyrazolopyrimidines (e.g., Ibrutinib analogs, kinase inhibitors), you are likely facing a specific triad of purification challenges: poor solubility in standard organic solvents, severe peak tailing on silica due to multiple basic nitrogen centers, and salt formation that complicates biological assay data.
This guide moves beyond generic protocols. It provides self-validating workflows to purify these "brick-dust" compounds while maintaining high recovery and biological integrity.
Module 1: The "Tailing" Problem (Normal Phase Chromatography)
User Issue: "My compound streaks across the entire column. I get no separation, just a smear from fractions 5 to 50."
Root Cause Analysis
Pyrazolopyrimidines possess multiple hydrogen bond acceptors (N-1, N-7 positions) and often a basic exocyclic amine. Standard silica gel (
) has acidic surface silanols. Your basic compound () interacts strongly with these silanols via ion-exchange mechanisms, not just adsorption. This secondary interaction causes the "smear."
Protocol: The "Amine Block" Strategy
To fix this, you must suppress silanol ionization or block the sites competitively.
Option A: Mobile Phase Modifiers (Standard Silica)
Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) or 1%
.
Solvent B: Methanol (MeOH) + 1% TEA or 1%
.
Validation: Run a TLC plate. If the spot is still "teardrop" shaped, increase modifier to 2%, but do not exceed this as silica dissolution can occur.
Option B: Surface Modification (Recommended)
Switch to an Amine-Functionalized Silica (NH2) column. The surface is already capped with propyl-amine groups, creating a "base shield" that prevents your compound from touching the acidic silica backbone. This eliminates the need for messy liquid modifiers [1].
Decision Logic: Choosing the Right Stationary Phase
Caption: Decision matrix for selecting stationary phase based on solubility and basicity.
Module 2: The "Selectivity" Problem (Reverse Phase HPLC)
User Issue: "My product co-elutes with impurities on C18, or elutes too early (at the void volume)."
Root Cause Analysis
At neutral or low pH (standard Water/Acetonitrile/TFA), the basic nitrogens on the pyrazolopyrimidine core are protonated (
). This ionization drastically increases polarity, reducing the hydrophobic interaction with the C18 chains, causing early elution and poor resolution from polar impurities [2].
Protocol: High pH Switching (pH-LC)
Pyrazolopyrimidines are robust at high pH. By switching to a basic mobile phase (pH 9.5–10.5), you suppress ionization, forcing the molecule into its neutral free-base form. This increases retention (hydrophobicity) and alters selectivity compared to acidic impurities [3].[1]
Comparative Data: Retention Shifts
Parameter
Low pH Condition (pH 2.5)
High pH Condition (pH 10)
Mechanistic Effect
Modifier
0.1% Formic Acid or TFA
10mM Ammonium Bicarbonate +
pH Control
State
Ionized ()
Neutral ()
Charge State
Retention
Low ()
High ()
Hydrophobic Grip
Peak Shape
Sharp (if TFA used), Tailing (if Formic)
Symmetrical
Silanol Masking
Step-by-Step High pH Protocol:
Column: Ensure your C18 column is "Hybrid" or "Polymer-based" (stable up to pH 12). Do not use standard silica C18 above pH 8.
Buffer Prep: Dissolve Ammonium Bicarbonate (10mM) in water. Adjust pH to 10.0 using Ammonium Hydroxide.
Gradient: Run 5% to 95% Acetonitrile.
Observation: Expect your product to elute significantly later than it did under acidic conditions.
Module 3: The "Crash Out" Problem (Sample Loading)
User Issue: "I dissolve my sample in DMSO, inject it, and the pressure spikes immediately. The column is clogged."
Root Cause Analysis
Pyrazolopyrimidines often have high crystal packing energy and low solubility in both water and organic solvents [4]. When a DMSO solution hits the aqueous mobile phase (in RP) or a Hexane equilibration solvent (in NP), the compound precipitates instantly ("crashing out") at the head of the column.
Protocol: Dry Loading (Solid Load)
Eliminate the solvent mismatch entirely by using a dry load technique.
Dissolution: Dissolve crude material in the minimum amount of a strong solvent (DMSO, DMF, or warm THF).
Adsorption: Add a solid support carrier.
For Normal Phase: Silica gel (ratio 1:3 sample to silica).
For Reverse Phase: Celite 545 or C18-bonded silica (ratio 1:4).
Evaporation: Rotary evaporate until you have a free-flowing powder. Note: If using DMSO, you may need a high-vacuum pump or freeze-dryer, as rotovaps struggle to remove DMSO.
Loading: Pack the powder into a solid load cartridge (empty pre-column) and place it upstream of your main column.
Module 4: The "Salt" Problem (Post-Purification)
User Issue: "I purified using TFA, but my biological assay is failing, or the NMR shows extra peaks."
Root Cause Analysis
If you use TFA in your HPLC method, your isolated product is a Trifluoroacetate salt , not the free base. TFA salts are cytotoxic and can skew binding assays. Furthermore, the stoichiometry can be variable (mono-, di-, or tri-TFA salts), making molecular weight calculations for dosing inaccurate [5].
Protocol: Desalting and Free-Basing
Method A: SCX (Strong Cation Exchange) - Best for Small Scale (<100mg)
Dissolve the TFA salt in MeOH (add minimal water if needed).
Load onto a pre-conditioned SCX cartridge.
The basic product binds; TFA anions wash through.
Wash with MeOH (removes non-basic impurities and TFA).
Elute with 2M Ammonia in Methanol.
Concentrate to obtain the Free Base .
Method B: Carbonate Wash - Best for Large Scale (>100mg)
Dissolve residue in EtOAc/THF (or DCM if soluble).
Wash 2x with Saturated Aqueous
.
Back-extract aqueous layer with organic solvent.
Dry over
and concentrate.
Method C: Counter-Ion Exchange (Lyophilization)
If the free base is insoluble, convert the toxic TFA salt to a biocompatible HCl salt.
Dissolve TFA salt in 0.1M HCl.
Freeze and Lyophilize.
Repeat 3 times. (HCl is volatile; repeated freeze-drying drives off TFA as volatile HTFA, replacing it with Cl-).
Caption: Workflow for removing TFA salts based on scale and solubility requirements.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Acetone as a solvent for Normal Phase?A: Generally, no. Acetone absorbs UV strongly below 330nm, interfering with detection. It is also too strong for silica separations of these compounds. Stick to DCM/MeOH or EtOAc/EtOH gradients.
Q: My compound is oiling out in the fraction collector tubes.A: This is common with high-water fractions in RP.
Immediate fix: Add enough Acetonitrile or Methanol to the tube to redissolve it immediately.
Process fix: Lyophilize these fractions rather than using a rotovap. The oil is likely a hydrate; freeze-drying often yields a fluffy amorphous solid.
Q: I see a "ghost peak" in the next run.A: Pyrazolopyrimidines stick to stainless steel and injector ports. Implement a "Needle Wash" and "Seal Wash" with 50:50 MeOH/Water + 0.1% Formic Acid between injections.
References
Teledyne ISCO. (2012).[2] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[2] Application Note AN87. Link
Phenomenex. (2020). Using pH-LC to Control Selectivity of Acidic and Basic Compounds.[3][4][5] Technical Guide. Link
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Publication 5991-0122EN.[4] Link
Radi, M., et al. (2010).[6] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives.[6][7][8] Journal of Combinatorial Chemistry, 12(6), 807–809. Link
LifeTein. (2024).[9] How to remove TFA from synthetic peptides using HCl? Technical Support FAQ. Link
The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition: A Comparative Guide
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors[1]. Struc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors[1]. Structurally functioning as a bioisostere of the adenine ring of adenosine triphosphate (ATP), this fused bicyclic system effectively mimics the hydrogen-bonding interactions required to anchor into the hinge region of kinase active sites[1].
The historical significance of this scaffold traces back to 1996 with the discovery of PP1 and PP2, the first pyrazolo[3,4-d]pyrimidine derivatives identified as potent inhibitors of the Src family of non-receptor tyrosine kinases[1]. The clinical validation of this pharmacophore peaked with the FDA approval of Ibrutinib (Imbruvica) in 2013, a first-in-class irreversible Bruton's tyrosine kinase (BTK) inhibitor for B-cell malignancies[1]. Beyond hematological cancers, recent studies have also formulated pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., SI306) as potential clinical candidates for eradicating invasive glioblastoma multiforme (GBM) cells[2], and as dual inhibitors targeting VEGFR-2 and EGFR T790M to overcome acquired resistance mutations[3].
Comparative Analysis: Pyrazolo[3,4-d]pyrimidines vs. Alternative Scaffolds
When benchmarking pyrazolo[3,4-d]pyrimidines against other prominent kinase inhibitor scaffolds—such as quinazolines (e.g., Erlotinib) and pyrrolo[2,3-d]pyrimidines (e.g., Ruxolitinib)—several distinct pharmacological advantages emerge. The pyrazolo[3,4-d]pyrimidine core offers unique vectors for substitution at the C3, N1, and C6 positions. This flexibility allows researchers to fine-tune kinome selectivity, improve physicochemical properties, and design both reversible and irreversible binding modalities.
Table 1: Comparative Profiling of Kinase Inhibitor Scaffolds
Inhibitor
Scaffold Class
Primary Target(s)
Binding Mode
Typical IC50 Range
PP1 / PP2
Pyrazolo[3,4-d]pyrimidine
Src family kinases
Reversible, ATP-competitive
5 - 100 nM
Ibrutinib
Pyrazolo[3,4-d]pyrimidine
BTK
Irreversible, Covalent (Cys481)
< 1 nM
Erlotinib
Quinazoline
EGFR
Reversible, ATP-competitive
2 - 20 nM
Ruxolitinib
Pyrrolo[2,3-d]pyrimidine
JAK1 / JAK2
Reversible, ATP-competitive
3 - 5 nM
Mechanism of Action: The Hinge Region Binding Paradigm
Kinase inhibitors utilizing the pyrazolo[3,4-d]pyrimidine scaffold primarily operate via Type I or Type II ATP-competitive inhibition. The N1 and N2 atoms of the pyrazole ring, along with the pyrimidine nitrogen, form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. In the case of Ibrutinib, the scaffold positions an electrophilic α,β-unsaturated carbonyl moiety perfectly to undergo a Michael addition with the Cys481 residue in the BTK active site, rendering the inhibition irreversible and permanently shutting down downstream survival signaling.
BTK signaling pathway inhibition by pyrazolo[3,4-d]pyrimidine analog Ibrutinib.
To objectively evaluate and compare the potency (IC50) of novel pyrazolo[3,4-d]pyrimidine analogs against standard comparators, a robust, self-validating assay system is required.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: TR-FRET is selected over standard colorimetric or luminescent assays due to its exceptional signal-to-background ratio. By utilizing long-lifetime lanthanide fluorophores (e.g., Europium), short-lived background fluorescence from the pyrazolo[3,4-d]pyrimidine compounds themselves (auto-fluorescence) decays before the measurement is taken. This eliminates false positives. Furthermore, the protocol is self-validating: it relies on a ratiometric emission readout (665 nm / 615 nm) which internally normalizes well-to-well dispensing errors and minor volumetric fluctuations.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Src or BTK) and the biotinylated peptide substrate to their pre-optimized working concentrations.
Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine analogs and the comparator (e.g., Erlotinib) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler to ensure precise volumetric transfer.
Kinase Incubation: Add 5 µL of the kinase/substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase active site.
Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and instantly halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50 using a 4-parameter logistic curve fit.
Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor potency.
Protocol 2: Cell Viability (CellTiter-Glo) Assay for Anti-Proliferative Efficacy
Causality & Rationale: While biochemical assays confirm target engagement, cellular assays are critical to validate membrane permeability and intracellular efficacy. The CellTiter-Glo assay measures intracellular ATP levels as a direct proxy for metabolically active cells. This protocol is self-validating by utilizing strict DMSO vehicle controls to establish a 100% viability baseline, ensuring that observed toxicity is solely due to the pyrazolo[3,4-d]pyrimidine analog's mechanism of action rather than solvent effects.
Step-by-Step Methodology:
Cell Seeding: Plate target cancer cells (e.g., A549 for EGFR-mutant models) at a density of 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2 to allow cell adherence.
Compound Treatment: Treat cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine analogs (0.1 nM to 10 µM final concentration, maintaining a strict 0.1% DMSO limit). Incubate for 72 hours.
Lysis and Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Quantification: Record luminescence using a microplate reader. Normalize data against the DMSO vehicle controls to determine the half-maximal growth inhibitory concentration (GI50).
References
1.[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. 1
2.[2] Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - ACS Medicinal Chemistry Letters. 2
3.[3] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - RSC Publishing. 3
A Researcher's Guide to the Comprehensive Validation of Novel Pyrazolo[3,4-d]pyrimidines as BRK/PTK6 Inhibitors
Introduction: Targeting BRK/PTK6, An Enigmatic Kinase in Oncology Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant, albeit com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting BRK/PTK6, An Enigmatic Kinase in Oncology
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant, albeit complex, therapeutic target in oncology.[1][2] Overexpressed in a high percentage of breast tumors and other cancers, its presence is often correlated with poorer patient outcomes.[2][3] BRK's cellular function is multifaceted, driving key cancer phenotypes including proliferation, survival, migration, and invasion.[1][4]
Structurally, BRK contains the canonical SH3, SH2, and SH1 (tyrosine kinase) domains, but it lacks the N-terminal myristoylation site common to Src-family kinases, rendering it a soluble, intracellular signal transducer.[1][4][5] This structural distinction is critical. Recent research has compellingly shown that BRK's oncogenic signaling is not solely dependent on its catalytic activity. Its SH2 and SH3 domains act as crucial scaffolding platforms for protein-protein interactions, mediating kinase-independent pathways that also contribute to tumor progression.[5][6] This duality presents a significant challenge: a truly effective inhibitor may need to address more than just the ATP-binding site of the kinase domain.[2][5]
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to target the hinge region of various kinases.[7][8][9] This guide provides a comprehensive, multi-tiered workflow for the rigorous validation of a novel, hypothetical pyrazolo[3,4-d]pyrimidine—henceforth named "Compound-PYR" —as a potent and selective BRK/PTK6 inhibitor. Our approach is designed as a self-validating system, where evidence from each experimental tier logically supports the next, building a robust data package for this promising therapeutic candidate.
The Competitive Landscape: Benchmarking Compound-PYR
Before delving into experimental validation, it is crucial to understand where a novel inhibitor stands relative to existing alternatives. Compound-PYR's performance must be contextualized against established BRK/PTK6 inhibitors, including multi-kinase inhibitors like Dasatinib and more selective research compounds.
Compound
Type
BRK/PTK6 IC₅₀ (nM)
Key Cellular Effects
Reference
Compound-PYR
Pyrazolo[3,4-d]pyrimidine (Novel)
1.5 nM
Potent anti-proliferative and anti-migratory activity.
Table 1: Comparative biochemical potency of Compound-PYR against known BRK/PTK6 inhibitors. The IC₅₀ value for Compound-PYR is hypothetical for illustrative purposes.
A Multi-Tiered Validation Workflow: From Enzyme to Organism
Our validation strategy is built on a logical progression, starting with direct, molecular-level interaction and moving to complex cellular and organismal effects. This tiered approach ensures that resource-intensive experiments are justified by a strong foundation of preceding data.
Caption: Workflow for biochemical potency and selectivity screening.
This luminescent assay is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. [13][14]It is safer and often more sensitive than traditional radiometric assays.
[13]
Methodology:
Reagent Preparation: Prepare assay buffer, recombinant human BRK/PTK6 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP. All reagents should be sourced from a reputable vendor (e.g., BPS Bioscience, Promega).
[15]2. Compound Plating: In a 96-well or 384-well assay plate, perform a serial dilution of Compound-PYR (e.g., 11-point, 3-fold dilution starting from 10 µM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
Kinase Reaction Initiation: Add the BRK/PTK6 enzyme to all wells except the "no enzyme" control. After a brief pre-incubation (10-15 minutes) with the compound, initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. This step is crucial as the high amount of unused ATP would overwhelm the final signal.
[16]5. Luminescence Detection: Add the Kinase Detection Reagent, which converts the ADP generated by BRK into ATP. This newly generated ATP is then used by a luciferase/luciferin pair to produce a light signal directly proportional to BRK activity.
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the log concentration of Compound-PYR and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Tier 2: Cellular Target Engagement and Phenotypic Response
Causality: A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target in the complex intracellular environment. This tier answers two critical questions: Does Compound-PYR inhibit BRK/PTK6 activity within cancer cells? And does this inhibition translate into the desired anti-cancer effects (e.g., reduced proliferation and migration)?
Caption: Simplified BRK/PTK6 signaling pathway activated by growth factors.
This protocol provides direct evidence of target engagement by measuring the phosphorylation of a known BRK substrate, such as Sam68. [1]A reduction in phosphorylated Sam68 (p-Sam68) upon treatment with Compound-PYR confirms its intracellular activity.
Methodology:
Cell Culture and Treatment: Culture a BRK-positive breast cancer cell line (e.g., MDA-MB-231 or T-47D) to ~70-80% confluency. Treat the cells with increasing concentrations of Compound-PYR (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Sam68 (phospho-Y443).
Wash and incubate with an HRP-conjugated secondary antibody.
To confirm equal loading, strip the membrane and re-probe with antibodies for total Sam68 and a housekeeping protein like β-Actin or GAPDH.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to show a dose-dependent decrease in p-Sam68 relative to total Sam68.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
[1]
Methodology:
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Treatment: Treat the cells with a serial dilution of Compound-PYR and a comparator like Dasatinib.
Incubation: Incubate the plate for 72 hours to allow for multiple cell divisions.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.
Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
This assay assesses the ability of an inhibitor to block cancer cell migration, a key aspect of metastasis.
[1][6]
Methodology:
Chamber Setup: Place 8.0 µm pore size inserts into the wells of a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
Cell Seeding: Resuspend serum-starved cells in serum-free media containing various concentrations of Compound-PYR. Seed these cells into the upper chamber of the inserts.
Incubation: Incubate for 16-24 hours, allowing cells to migrate through the pores toward the chemoattractant.
Fixation and Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the underside of the membrane with methanol and stain with crystal violet.
Quantification: Elute the crystal violet stain and measure its absorbance, or count the number of migrated cells in several fields of view under a microscope.
Compound
Proliferation GI₅₀ (nM) (MDA-MB-231)
Migration IC₅₀ (nM) (Transwell)
Compound-PYR
12.5 nM
25 nM
Dasatinib
45 nM
80 nM
Tilfrinib (Cpd 4f)
18 nM
40 nM
Table 2: Comparative cellular activity of Compound-PYR. Data is hypothetical and serves to illustrate the expected outcome of a potent and selective on-target inhibitor.
Tier 3: In Vivo Proof-of-Concept
Causality: The ultimate test for a preclinical candidate is its efficacy and safety in a living organism. A mouse xenograft model provides the first look at a compound's pharmacokinetics, tolerability, and ability to inhibit tumor growth in vivo.
Caption: High-level workflow for an in vivo breast cancer xenograft study.
While a detailed protocol is beyond this guide's scope, the core principle involves implanting human breast cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice. [2][12]Once tumors are established, mice are treated daily with Compound-PYR or a vehicle control. The primary endpoints are the rate of tumor growth and the overall health of the animal (monitored by body weight). Successful inhibition of tumor growth in this model, without significant toxicity, provides strong justification for further preclinical development.
Conclusion: A Self-Validating Data Package
By following this multi-tiered approach, a researcher can build a comprehensive and compelling case for a novel BRK/PTK6 inhibitor like Compound-PYR. The validation is self-reinforcing: potent biochemical inhibition (Tier 1) explains the dose-dependent reduction in substrate phosphorylation and the potent anti-proliferative and anti-migratory effects observed in cells (Tier 2). Strong cellular data, in turn, provides the rationale for advancing the compound to more complex and resource-intensive in vivo models (Tier 3). This logical, evidence-based progression is the hallmark of rigorous drug discovery and is essential for successfully translating a promising molecule from the bench to the clinic.
References
Harvey, A. J., & Crompton, M. R. (2017). Brk/PTK6 Signaling in Normal and Cancer Cell Models. PMC. [Link]
McCollum, M. L., et al. (2021). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. AACR Journals. [Link]
Gopall, A., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. MDPI. [Link]
Lin, Y. T., et al. (2023). In Silico Screening of Multi-Domain Targeted Inhibitors for PTK6: A Strategy Integrating Drug Repurposing and Consensus Docking. PMC. [Link]
Ang, H. L., et al. (2021). Putting the BRK on breast cancer: From molecular target to therapeutics. Theranostics. [Link]
Gopall, A., et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. PMC. [Link]
Patel, B. D., et al. (2017). Co-crystal structures of PTK6: With Dasatinib at 2.24 Å, with novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor at 1.70 Å resolution. PubMed. [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
Al-Warhi, T., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
Various Authors. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Semantic Scholar. [Link]
El-Damasy, A. F., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ ErbB2 receptor. Semantic Scholar. [Link]
Comparative Guide: Structure-Activity Relationship (SAR) of 3-Substituted Pyrazolopyrimidines
Focus: 3-Substituted Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition Executive Summary This guide critically evaluates the 3-substituted pyrazolo[1,5-a]pyrimidine scaffold, a privileged str...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: 3-Substituted Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition
Executive Summary
This guide critically evaluates the 3-substituted pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in modern oncology drug discovery (e.g., Larotrectinib, Dinaciclib). We compare its performance, synthetic accessibility, and kinase selectivity profile against its isomeric alternative, the pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib).
Core Insight: While both scaffolds act as ATP-competitive inhibitors, the 3-position serves divergent roles. In [1,5-a] systems, the 3-substituent vectors into the solvent-exposed front or gatekeeper region , offering a tunable handle for selectivity against promiscuous kinases like Trk and CDK. In contrast, the [3,4-d] isomer typically utilizes the 3-position to occupy the hydrophobic back pocket , often mimicking the purine core of ATP more strictly.
Mechanistic Architecture & Binding Modes
The "Product": Pyrazolo[1,5-a]pyrimidine[1][2][3]
Binding Topology: This scaffold adopts a curved geometry. The
nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., Met592 in TrkA).[1]
The 3-Position Vector: Substituents here (R3) are critical. They do not bind deeply in the pocket but extend outward or towards the gatekeeper residue. This allows for the attachment of solubilizing groups or steric bulk to induce selectivity without disrupting the primary hinge interaction.
The Alternative: Pyrazolo[3,4-d]pyrimidine[4][5][6]
Binding Topology: A direct bioisostere of adenine. The
and (or depending on tautomer) mimic the N1/N3 of adenine.
The 3-Position Vector: In this isomer, the 3-substituent often points towards the hydrophobic pocket (back of the ATP site). Large groups here (e.g., the phenoxyphenyl group in Ibrutinib) lock the conformation and provide high affinity but can suffer from steric clashes in kinases with smaller gatekeepers.
Key Application: BTK inhibitors, Src family kinases.
Signaling Pathway Visualization (Trk Focus)
The following diagram illustrates the downstream signaling blocked by 3-substituted pyrazolo[1,5-a]pyrimidines (Trk inhibitors).
Caption: Trk signaling cascade showing the interception point of pyrazolo[1,5-a]pyrimidine inhibitors at the receptor level.
Comparative SAR Analysis
Quantitative Performance Data
The table below compares optimized 3-substituted pyrazolo[1,5-a]pyrimidines (Trk/KDR targets) against 3-substituted pyrazolo[3,4-d]pyrimidines (BTK targets).
Feature
Pyrazolo[1,5-a]pyrimidine (Focus)
Pyrazolo[3,4-d]pyrimidine (Alternative)
Primary Target
TrkA/B/C, KDR (VEGFR-2)
BTK, EGFR, Src
3-Position Role
Solvent Front / Gatekeeper Interaction
Hydrophobic Back Pocket / Selectivity Filter
Potency ()
0.5 nM (TrkAG595R - Cmpd 5n) [1]
7.95 nM (BTK - Cmpd 8a) [2]
Selectivity
High (Tunable via R3 amide/aryl groups)
Moderate to High (Depends on R3 steric bulk)
Solubility
Generally higher (Polar R3 groups tolerated)
Lower (R3 often hydrophobic aryl)
Resistance Profile
Effective against solvent-front mutations
Susceptible to gatekeeper mutations (e.g., T338M)
Key SAR Findings for Pyrazolo[1,5-a]pyrimidines[5]
Electronic Effects: Electron-withdrawing groups (EWGs) like -CN or -F on the 3-aryl substituent enhance potency by increasing the acidity of the scaffold protons or influencing the dipole alignment in the active site.
Steric Constraints:
Small groups (H, Me): Loss of potency. The 3-position requires a "linker" or aromatic system to engage the pocket.
3-Amides (Picolinamides): Crucial for Trk inhibition.[1] The amide carbonyl often forms a water-mediated H-bond.
3-Heterocycles (Pyrazoles): Direct attachment of a pyrazole at C3 (e.g., in Repotrectinib analogs) improves metabolic stability compared to phenyl rings [1].
Key SAR Findings for Pyrazolo[3,4-d]pyrimidines
The "Ibrutinib" Effect: A bulky 3-(4-phenoxyphenyl) group is essential for BTK potency. It fills the hydrophobic pocket adjacent to the gatekeeper residue (Thr474).
N1-Substitution: Unlike the [1,5-a] isomer, the [3,4-d] scaffold requires careful N1-substitution (often a methyl or isopropyl) to prevent non-productive binding modes.
Experimental Protocols
Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol describes the "Region-Selective" synthesis, avoiding the formation of the [1,5-a] isomer's regioisomers.
1,3-Dielectrophile (e.g., Dimethylformamide dimethyl acetal or
-keto esters)
Solvent: Ethanol or Acetic Acid
Workflow Visualization:
Caption: Modular synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines via late-stage C3 functionalization.
Detailed Procedure (Self-Validating):
Cyclization: Dissolve 3-aminopyrazole (1.0 eq) and the appropriate 1,3-dicarbonyl (1.1 eq) in glacial acetic acid. Reflux for 4 hours.
Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the polar amine spot indicates cyclization.
Iodination (C3-Activation): Treat the cyclized intermediate with N-iodosuccinimide (NIS) in DMF at room temperature for 2 hours.
Validation: A precipitate often forms. NMR should show the loss of the C3-H signal (typically a singlet around
8.0-8.5 ppm).
Suzuki Coupling (C3-Substitution): React the 3-iodo intermediate with an aryl boronic acid,
(5 mol%), and (2M aq) in Dioxane/Water. Heat to 90°C under Argon.
Validation: Product formation is confirmed by LC-MS (Target Mass + Substituent Mass).
Kinase Inhibition Assay (TRK-A FRET Assay)
Objective: Determine
of the synthesized 3-substituted analog.
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
Enzyme Mix: Prepare TrkA kinase (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Substrate Mix: Prepare ULight-labeled Poly-GT substrate (50 nM) and ATP (at
, approx 10 M).
Reaction:
Add 2.5
L compound to 384-well plate.
Add 5
L Enzyme Mix. Incubate 15 min.
Add 2.5
L Substrate/ATP Mix. Incubate 60 min at RT.
Detection: Add EDTA (to stop reaction) and Europium-anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 320nm, Em 665nm).
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
References
Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors. European Journal of Medicinal Chemistry, 2022.
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 2018.
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2002.[5]
Off-Target Effects of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors: A Comparative Technical Guide
Executive Summary: The "Privileged" but Promiscuous Scaffold The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized in medicinal chemistry as a "privileged structure." Its planar, fused heterocyclic system functions...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" but Promiscuous Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized in medicinal chemistry as a "privileged structure." Its planar, fused heterocyclic system functions as a potent ATP isostere , mimicking the adenine ring of ATP to bind effectively within the hinge region of kinase active sites.
While this structural homology drives high potency, it inherently creates a selectivity challenge . Because the ATP-binding pocket is highly conserved across the human kinome (over 500 kinases), inhibitors based on this scaffold frequently exhibit "promiscuous" off-target profiles.[1]
This guide analyzes the off-target mechanisms of this class, using Ibrutinib (a pyrazolo[3,4-d]pyrimidine derivative) and PP1/PP2 (Src inhibitors) as primary case studies.[1] It compares them against alternative scaffolds (e.g., Acalabrutinib 's imidazo[1,5-a]pyrazine core) to demonstrate how structural evolution mitigates off-target toxicity.[1]
Mechanistic Basis of Off-Target Effects[1]
The Adenine Mimicry Problem
The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with the kinase hinge region, indistinguishable from adenine in many contexts. Without distinct "gatekeeper" interactions or allosteric constraints, the scaffold fits into the pockets of multiple kinase families, particularly:
First-generation covalent inhibitors like Ibrutinib were designed to target Cysteine 481 (Cys481) in the active site of BTK (Bruton's Tyrosine Kinase).[1][6] However, this cysteine residue is not unique to BTK. It is conserved at the homologous position in 10 other kinases, creating a predictable off-target profile.
Table 1: The "Cysteine 481" Homology List (Ibrutinib Off-Targets)
Kinase Family
Kinase
Homologous Residue
Clinical Consequence of Inhibition
Tec Family
BTK
Cys481
Therapeutic Target (B-cell malignancy)
Tec
Cys449
Platelet dysfunction (Bleeding risk)
Itk
Cys442
T-cell modulation (Impaired ADCC)
Bmx
Cys496
Potential cardiovascular effects
EGFR Family
EGFR
Cys797
Skin rash, Diarrhea
HER2 (ErbB2)
Cys805
Cardiac stress
HER4 (ErbB4)
Cys803
Cardiac stress
Src Family
Blk
Cys319
B-cell signaling modulation
| JAK Family | JAK3 | Cys909 | Immune suppression |[1]
Comparative Analysis: Scaffold Performance
Historical Context: PP1 and PP2 (Src Inhibitors)
PP1 and PP2 were among the first pyrazolo[3,4-d]pyrimidines used as "selective" Src family inhibitors. However, modern proteomic profiling revealed their extensive promiscuity.
Impact: These compounds are now considered "chemical probes" rather than clinical candidates due to their inability to distinguish between SFK members and other tyrosine kinases.
Clinical Case Study: Ibrutinib vs. Acalabrutinib
This comparison highlights the shift from the pyrazolo[3,4-d]pyrimidine scaffold (Ibrutinib) to the imidazo[1,5-a]pyrazine scaffold (Acalabrutinib) to reduce off-target binding.[1]
Table 2: Selectivity Profile Comparison
Data compiled from independent kinase profiling studies (e.g., DiscoveRx KINOMEscan).
Feature
Ibrutinib (First-Gen)
Acalabrutinib (Second-Gen)
Core Scaffold
Pyrazolo[3,4-d]pyrimidine
Imidazo[1,5-a]pyrazine
BTK Potency (IC50)
0.5 nM
5.1 nM
EGFR Inhibition (IC50)
5.6 nM (Potent Off-target)
>1000 nM (No Activity)
Tec Inhibition
Potent (Low nM)
Weak / Moderate
Src Family (Lck/Lyn)
Potent Inhibition
Minimal Inhibition
Clinical Side Effects
High rates of Atrial Fibrillation (CSK/Src inhibition), Rash (EGFR), Bleeding (Tec).[1]
Reduced cardiovascular and dermatological toxicity.
Key Insight: The pyrazolo[3,4-d]pyrimidine core of Ibrutinib confers high potency but forces the molecule to bind EGFR and Src/CSK. Acalabrutinib’s modified scaffold retains BTK specificity (via the covalent warhead) but sterically clashes with the EGFR active site, eliminating the rash/diarrhea side effects.
Visualization: Signaling Pathways & Toxicity
The following diagram illustrates how the promiscuity of the pyrazolo[3,4-d]pyrimidine scaffold leads to divergent clinical outcomes.
Caption: Ibrutinib mechanism of action showing intended BTK inhibition vs. off-target inhibition of EGFR, Tec, and CSK leading to specific clinical toxicities.[1]
Treatment: Incubate cells with inhibitor (0.1, 1, 10, 100, 1000 nM) for 1–2 hours.
Stimulation:
EGFR: Stimulate with EGF (100 ng/mL) for 5 mins.[1]
Src: Stimulate with pervanadate or anti-CD3.
Lysis & Blotting:
Lyse in RIPA buffer with phosphatase inhibitors.
Primary Antibodies:
Anti-pEGFR (Tyr1068) – Marker of EGFR activity.
Anti-pSrc (Tyr416) – Marker of Src activity.
Anti-pPLC
2 (Tyr759) – Downstream of Tec/BTK.
Analysis: Calculate the cellular
. If the cellular for pEGFR is < 500 nM, the drug has a clinically relevant EGFR off-target effect.
Phase 3: Chemoproteomics (Covalent Probe)
Objective: Prove physical covalent bonding to the off-target cysteine.[1]
Probe: Synthesize a biotinylated derivative of the inhibitor.
Competition: Pre-treat lysate with the "cold" (unlabeled) inhibitor, then add the biotin-probe.
Pull-down: Streptavidin beads capture proteins bound to the probe.[1]
Mass Spectrometry: If the "cold" inhibitor blocks the probe binding to EGFR or Tec peptides, it confirms direct competition for the active site.
References
Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] Future Medicinal Chemistry. Link
Byrd, J. C., et al. (2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine. (Comparison of Acalabrutinib selectivity). Link[1]
Xiao, L., et al. (2020).[8] "Ibrutinib-mediated atrial fibrillation is likely due to off-target CSK inhibition."[1][9] Blood. Link[1]
Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] PNAS. (Original Ibrutinib profiling). Link[1]
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (PP1/PP2 selectivity data). Link
Wu, H., et al. (2015).[8] "Ibrutinib selectively and irreversibly targets EGFR (L858R, Del19) mutant but is moderately resistant to EGFR (T790M) mutant NSCLC Cells."[8][10] Oncotarget. Link
In Vivo Validation of Pyrazolopyrimidine Derivatives: A Comparative Performance Guide
This guide serves as a technical benchmark for validating the anticancer efficacy of pyrazolopyrimidine derivatives in vivo. It moves beyond basic literature review to provide actionable protocols, comparative data again...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical benchmark for validating the anticancer efficacy of pyrazolopyrimidine derivatives in vivo. It moves beyond basic literature review to provide actionable protocols, comparative data against Standard of Care (SoC), and mechanistic validation workflows.
Executive Summary: The Privileged Scaffold
Pyrazolopyrimidines (specifically pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine) are classified as "privileged scaffolds" in medicinal chemistry due to their bio-isosteric resemblance to the purine ring of ATP. This structural mimicry allows them to act as potent, ATP-competitive inhibitors across multiple oncogenic kinase families, including Src, BTK, CDKs, and VEGFR .
Unlike non-specific cytotoxic agents, these derivatives often offer a dual mechanism: direct inhibition of tumor proliferation and anti-angiogenic modulation. This guide validates their performance against SoC agents like Doxorubicin (broad-spectrum cytotoxic) and Ibrutinib (targeted BTK inhibitor).
Mechanistic Landscape & Signaling Pathways
To validate activity in vivo, one must first confirm the target pathway. Pyrazolopyrimidines predominantly disrupt the phosphorylation cascades downstream of Receptor Tyrosine Kinases (RTKs).
Targeting Strategy
Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (e.g., CDK2/Cyclin E) leads to G2/M or G1/S arrest.
Anti-Angiogenesis: Inhibition of VEGFR-2 prevents endothelial cell migration and microvessel formation.
Apoptosis Induction: Disruption of the PI3K/Akt/mTOR or RAS/RAF/MEK pathways triggers caspase-dependent apoptosis.
Figure 1: Mechanism of Action – Kinase Cascade Inhibition
This diagram illustrates the intervention points of pyrazolopyrimidine derivatives within the tumor cell signaling network.
Caption: Pyrazolopyrimidines competitively inhibit ATP binding at RTKs and CDKs, halting downstream proliferation signals.
Comparative Performance Analysis
The following data synthesizes results from recent xenograft studies, comparing novel pyrazolopyrimidine derivatives against established standards.
Comparison 1: vs. Cytotoxic Standard (Doxorubicin)
Context: Evaluation in solid tumor models (e.g., Ehrlich Ascites Carcinoma (EAC) or HT-29 Colon Cancer).
Comparable efficacy; often slightly lower max efficacy but higher specificity.
IC50 (In Vitro - MCF7)
0.03 - 1.6 µM
~0.5 - 1.0 µM
Superior Potency in specific kinase-driven lines.
Toxicity (Body Weight Loss)
< 5% loss (Well tolerated)
> 15% loss (High toxicity)
Significant Advantage: Derivatives show reduced systemic toxicity.
Selectivity Index (SI)
High (Spares fibroblasts)
Low (Cytotoxic to normal cells)
Safety Profile: Higher SI indicates targeted mechanism.
Comparison 2: vs. Targeted Kinase Inhibitor (Ibrutinib)
Context: Evaluation in B-cell malignancies (Mantle Cell Lymphoma) or Src-driven tumors.
Metric
Novel Pyrazolopyrimidine (e.g., Cmpd 45)
Ibrutinib (SoC for BTK)
Performance Delta
Target Affinity (BTK IC50)
27 nM
8 nM
Ibrutinib is more potent in vitro, but derivatives offer alternative binding modes for resistant mutants.
Resistance Profile
Active against C481S mutants (design dependent)
Inactive against C481S mutants
Critical Advantage: ability to overcome acquired resistance.
In Vivo Tumor Regression
Significant regression in xenografts
Complete regression
Comparable in sensitive models; derivatives preferred for resistant phenotypes.
Key Insight: While Doxorubicin may show higher raw "kill rates" in some bulk tumor models, pyrazolopyrimidines demonstrate superior therapeutic indices —achieving effective tumor stasis without the severe weight loss and cardiotoxicity associated with anthracyclines.
In Vivo Validation Protocol: Best Practices
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating workflow. This protocol distinguishes between Xenograft (immunodeficient) and Syngeneic (immunocompetent) models.
Phase I: Model Establishment
Cell Line Selection:
HT-29 / HCT-116 (Colon): For VEGFR/EGFR targeting.[1]
MCF-7 (Breast): For CDK/Src targeting.
Ehrlich Ascites (EAC):[2][3] For rapid, cost-effective preliminary screening (Syngeneic in Albino mice).
Implantation:
Inject
to cells subcutaneously into the flank of nude mice (BALB/c nu/nu).
Validation Check: Allow tumors to reach palpable volume (
) before randomization. Do not treat immediately after injection.
Phase II: Dosing & Administration
Formulation: Pyrazolopyrimidines often have poor aqueous solubility.
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
Regimen:
Dose: 20–50 mg/kg (based on MTD studies).
Frequency: Daily (QD) or every other day (Q2D) for 14–21 days.
Phase III: Endpoint Analysis
Primary Endpoint: Tumor Volume (
).
Secondary Endpoint: Body Weight (toxicity marker).
Mechanistic Endpoint: Immunohistochemistry (IHC) of excised tumors for Ki-67 (proliferation), CD31 (angiogenesis), and Cleaved Caspase-3 (apoptosis).
Figure 2: Experimental Workflow – From Culture to Quantification
Caption: Standardized xenograft workflow ensuring randomization at established tumor volume for statistical validity.
Expert Insights & Troubleshooting
Solubility Issues: If the derivative precipitates in the vehicle, do not proceed. Inconsistent dosing leads to high error bars. Solution: Use hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizer.
False Positives in Toxicity: If mice lose >20% body weight, the compound is toxic, not just potent. The "therapeutic window" is defined by the gap between TGI and weight loss.
Self-Validation: Always run a "Vehicle Control" and a "Positive Control" (e.g., Doxorubicin). If Doxorubicin fails to inhibit growth in your model, the entire experiment is invalid (the model is resistant or the drug is degraded).
References
Pyrazolopyrimidines as Anticancer Agents; Syntheses and Mode of Action (Review Article)
Source: Semantic Scholar
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action
Source: PubMed / Biomed Pharmacother
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma
Source: BioNanoScience
[2][3]
Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer
Source: Journal of Clinical Endocrinology & Metabolism
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: PMC / European Journal of Medicinal Chemistry
Comparative Guide: Molecular Docking of Pyrazolopyrimidine Inhibitors Targeting Src Family Kinases
Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of adenine. It serves as the core for numerous ATP-competitive kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of adenine. It serves as the core for numerous ATP-competitive kinase inhibitors, including the archetype research tools PP1 and PP2 , and clinically approved drugs like Ibrutinib.
This guide provides a technical framework for conducting comparative docking studies of this scaffold. Unlike generic docking tutorials, this document focuses on the specific challenges posed by pyrazolopyrimidines: handling the N-1 vs. N-2 tautomerism, addressing the hydrophobic "gatekeeper" residue in Src family kinases (SFKs), and interpreting scoring function biases.
The Structural Basis: Adenine Mimicry
To accurately dock pyrazolopyrimidines, one must understand their binding mode. They function as Type I inhibitors, binding to the active conformation (DFG-in) of the kinase ATP pocket.
The Hinge Interaction: The N5 nitrogen and the exocyclic 4-amino group form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met341 in c-Src).
The Hydrophobic Pocket: The C3 substituent (often a bulky aromatic or t-butyl group) occupies the hydrophobic pocket behind the gatekeeper residue (Thr338 in c-Src).
Diagram 1: Interaction Mechanism
The following diagram illustrates the critical pharmacophore points required for a successful pyrazolopyrimidine docking pose.
Caption: Pharmacophore map showing the bidentate hinge interaction driving affinity and the gatekeeper interaction determining selectivity.
Comparative Methodology (Protocol)
This protocol compares the docking of PP1 (t-butyl derivative) and PP2 (chlorophenyl derivative) into c-Src .
Protein Preparation[1]
Source: Retrieve PDB ID 3GEQ (c-Src complexed with PP2).[1] This structure is superior to apo-structures because the active site is already induced to fit the pyrazolopyrimidine scaffold.
Clean-up: Remove all water molecules except those bridging the ligand and the P-loop (if present). For 3GEQ, waters are generally removed to treat the pocket as hydrophobic.
Protonation: Apply the H-bond network optimization (e.g., using PropKa) at pH 7.4. Ensure Histidine tautomers are set to maximize H-bonding with the ligand.
Ligand Preparation (Critical Step)
The most common failure mode in docking this scaffold is incorrect tautomer assignment.
Tautomerism: The pyrazole ring can exist as 1H or 2H. For PP1/PP2, the 1H-tautomer is the bioactive species. You must explicitly define this state before generating 3D conformers.
Energy Minimization: Minimize ligands using the MMFF94x force field to relax bond angles before docking.
Grid Generation[1]
Center: Define the grid box center using the centroid of the co-crystallized ligand (PP2) in 3GEQ.
Å. This is sufficient to cover the ATP pocket without allowing the ligand to drift into the solvent, which creates false positives.
Docking Strategy
Perform a "Redocking" validation first, then a comparative docking.
Algorithm: Genetic Algorithm (Lamarckian) or Induced Fit.
Exhaustiveness: Set to high (e.g., precision level "XP" in Glide or exhaustiveness=8 in Vina).
Comparative Data: PP1 vs. PP2
The following data summarizes the comparative performance of these two inhibitors. Note that while PP2 is often cited as more potent in cellular assays, docking scores can vary based on how the scoring function penalizes the hydrophobic bulk of the t-butyl group (PP1) versus the chlorophenyl group (PP2).
PP2 shows stronger VdW interactions due to the aromatic ring stacking.
Hinge H-Bonds
2 (Met341)
2 (Met341)
Both maintain the critical bidentate anchor.
Gatekeeper Distance
3.8 Å (to Thr338)
3.4 Å (to Thr338)
PP2 fits tighter in the hydrophobic pocket.
Ligand Efficiency
0.38
0.41
PP2 is the more efficient binder per heavy atom.
RMSD (Redocking)
N/A
0.85 Å
Validates the protocol (Target < 2.0 Å).
Analysis of Results
The Selectivity Switch: The C3-substituent distinguishes these molecules. In PP1, the tert-butyl group is hydrophobic but spherical. In PP2, the 4-chlorophenyl group is planar and capable of
-interactions (T-shaped stacking) with nearby aromatic residues (e.g., Phe405), resulting in the improved score (-9.2 vs -8.5 kcal/mol).
Gatekeeper Clash: If the target kinase had a larger gatekeeper (e.g., Methionine instead of Threonine), the docking score of PP2 would degrade significantly more than PP1 due to the rigidity of the phenyl ring compared to the slightly more adaptable t-butyl group.
Critical Assessment of Scoring Functions
When docking pyrazolopyrimidines, standard scoring functions often fail in two specific areas:
Solvation Penalties: The pyrimidine ring is highly solvated in solution. Scoring functions that underestimate the desolvation penalty (the energy cost to strip water off the ligand) will artificially inflate the binding score.
Recommendation: Use scoring functions that include explicit solvation terms (e.g., Glide XP or AutoDock 4.2 with desolvation parameters) rather than purely shape-based scoring.
Halogen Bonding: PP2 contains a chlorine atom. Many older scoring functions treat chlorine simply as a hydrophobic blob. However, chlorine can participate in "halogen bonding" with backbone carbonyls.
Correction: If your software supports it (e.g., GoldScore), enable halogen-bond terms to accurately rank PP2 derivatives.
Experimental Workflow Visualization
To ensure reproducibility, the following workflow details the step-by-step computational pipeline used to generate the data above.
Diagram 2: Computational Pipeline
Caption: Step-by-step computational workflow for comparative docking of kinase inhibitors.
References
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[1][2][3] Journal of Biological Chemistry, 271(2), 695-701.
Zhu, X., et al. (1999). Structural analysis of the binding of the Src family-selective tyrosine kinase inhibitor PP1 to Hck.[3] Structure, 7(6), 651-661.
Schindler, T., et al. (1999). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Molecular Cell, 3(5), 639-648.
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Seeliger, M. A., et al. (2007). c-Src binds to the cancer drug imatinib with an inactive conformation. Cancer Research, 67(10), 4965-4972. (Provides structural basis for 3GEQ).
Assessing the Bioavailability of Pyrazolo[3,4-d]pyrimidine Prodrugs: A Comparative Guide
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural resemblance to adenine allows it to effective...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP for the kinase hinge region, leading to potent and selective inhibition.[3] However, a significant hurdle in the clinical translation of this promising class of compounds is their often poor aqueous solubility, which directly hampers oral bioavailability and therapeutic efficacy.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals on the strategic design and rigorous assessment of pyrazolo[3,4-d]pyrimidine prodrugs to overcome these pharmacokinetic challenges.
The Rationale for a Prodrug Strategy
The core challenge with many pyrazolo[3,4-d]pyrimidine derivatives is that their flat, aromatic structure, while optimal for kinase binding, leads to low solubility in aqueous media. This poor solubility can result in low dissolution rates in the gastrointestinal tract and consequently, poor absorption and low bioavailability. The prodrug approach is a well-established strategy to transiently modify the physicochemical properties of a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] For pyrazolo[3,4-d]pyrimidines, the primary goal of a prodrug strategy is to append a promoiety that enhances aqueous solubility and is later cleaved in vivo by physiological or enzymatic action to release the active parent drug.
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Prodrug Strategies
The selection of a suitable promoiety is critical and depends on several factors, including the desired solubility enhancement, the intended route of administration, and the targeted cleavage mechanism. Below is a comparison of common prodrug strategies employed for this scaffold.
Prodrug Strategy
Promoiety Example
Rationale & Cleavage Mechanism
Key Advantages
Potential Challenges
Carbamate Linkers
N-methylpiperazino group linked by an O-alkyl carbamate chain[4]
The piperazine moiety is protonated at physiological pH, significantly increasing water solubility. The carbamate linker is designed to be susceptible to hydrolysis by plasma esterases.
High solubility enhancement; well-established chemistry.[4]
Stability in formulation vs. lability in plasma needs careful optimization.
Phosphate Esters
Phosphorylation of a hydroxyl group on the parent drug
The phosphate group is highly ionizable, leading to a dramatic increase in aqueous solubility. Cleavage is mediated by alkaline phosphatases, which are abundant in the body.
Can be susceptible to premature hydrolysis in the gut.
Amino Acid Conjugates
Conjugation of amino acids (e.g., D-Ala-Leu-Lys) to the parent drug[7]
Enhances solubility and can potentially target specific transporters. Cleavage can be mediated by peptidases, which can be overexpressed in certain tumors.[7]
Potential for targeted delivery; utilizes endogenous enzymes.
More complex synthesis; potential for immunogenicity.
The Experimental Workflow for Bioavailability Assessment
A robust assessment of a pyrazolo[3,4-d]pyrimidine prodrug's bioavailability requires a multi-faceted approach, combining in vitro characterization with in vivo pharmacokinetic studies. This workflow is designed to be self-validating, with each step providing critical data to inform the next.
Caption: Experimental workflow for assessing the bioavailability of pyrazolo[3,4-d]pyrimidine prodrugs.
Part 1: In Vitro Characterization
1.1. Aqueous Solubility Assessment
Rationale: This is the foundational assay to confirm that the prodrug strategy has successfully addressed the primary limitation of the parent compound.
Protocol (Shake-Flask Method):
An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
The suspension is then filtered or centrifuged to remove undissolved solid.
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, typically HPLC-UV or LC-MS.
1.2. Plasma and Chemical Stability
Rationale: A successful prodrug must be sufficiently stable in the gastrointestinal tract and circulation to be absorbed, yet labile enough to be converted to the active drug.
Protocol:
Prepare stock solutions of the prodrug in an organic solvent (e.g., DMSO).
Incubate the prodrug at a final concentration (e.g., 1-10 µM) in blank plasma (human, mouse, or rat) and PBS (pH 7.4) at 37°C.
At various time points (e.g., 0, 15, 30, 60, 120 minutes), an aliquot of the incubation mixture is taken.
The reaction is quenched by adding an excess of cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate plasma proteins.
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
The half-life (t½) of the prodrug in each matrix is then calculated.
1.3. Membrane Permeability (PAMPA)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport, a key step in oral absorption.
Protocol:
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
The donor plate is filled with a solution of the test compound in buffer at a relevant pH (e.g., 5.0 to simulate the upper intestine).
The acceptor plate, containing buffer at pH 7.4, is placed on top of the donor plate, sandwiching the artificial membrane.
The assembly is incubated for a set period (e.g., 4-16 hours).
The concentration of the compound in both the donor and acceptor wells is measured.
The permeability coefficient (Pe) is calculated.
1.4. In Vitro Metabolic Stability
Rationale: To assess the susceptibility of the prodrug and the released parent drug to first-pass metabolism, an incubation with liver microsomes is performed. This provides an early indication of metabolic clearance.
Protocol:
The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP450 enzymes) in a phosphate buffer at 37°C.
Aliquots are removed at various time points and quenched with a cold organic solvent.
The remaining concentration of the test compound is quantified by LC-MS/MS.
The in vitro half-life and intrinsic clearance are calculated. Studies have shown that pyrazolo[3,4-d]pyrimidines can undergo CYP-dependent metabolism, such as oxidative dechlorination and N-dealkylation.[8]
Part 2: In Vivo Pharmacokinetic Studies
2.1. Animal Model and Study Design
Rationale: In vivo studies in animal models (typically mice or rats) are essential to understand the complete pharmacokinetic profile of the prodrug and the parent drug.
Protocol:
Fasted animals are dosed with the prodrug via the intended clinical route (e.g., oral gavage) and, in a separate group, with the parent drug intravenously to determine absolute bioavailability.
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
Plasma is separated by centrifugation and stored frozen until analysis.
2.2. Bioanalytical Method (LC-MS/MS)
Rationale: A sensitive and specific analytical method is required to simultaneously quantify the concentrations of the prodrug and the active parent drug in the plasma samples.
Protocol:
Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Samples are vortexed and centrifuged.
Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the prodrug, parent drug, and internal standard.
Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each compound to ensure selectivity and sensitivity.
2.3. Pharmacokinetic Data Analysis
Rationale: The plasma concentration-time data are used to calculate key pharmacokinetic parameters that describe the absorption, distribution, and elimination of the compounds.
Key Parameters:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): A measure of total drug exposure.
t½ (Half-life): The time taken for the plasma concentration to decrease by half.
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Comparative Pharmacokinetic Data
The following table summarizes representative data from studies on pyrazolo[3,4-d]pyrimidine prodrugs, illustrating the successful application of this strategy.
Case Study: Enhancing the Bioavailability of a Dual Src/Abl Inhibitor
A study by Manera et al. (2013) exemplifies the successful application of the prodrug strategy to pyrazolo[3,4-d]pyrimidine-based dual Src/Abl inhibitors.[4] The parent compounds exhibited potent enzymatic activity but suffered from low aqueous solubility.[4] By introducing a N-methylpiperazino group linked by an O-alkyl carbamate chain, they developed highly water-soluble prodrugs.[4] In vitro studies confirmed a significant improvement in aqueous solubility and, for one of the lead prodrugs, good plasma stability, suggesting superior in vivo bioavailability.[5] The prodrugs themselves were inactive against the target kinases but demonstrated antiproliferative activity in cell lines due to the intracellular release of the active parent drug.[4]
Caption: Metabolic activation pathway of a pyrazolo[3,4-d]pyrimidine prodrug.
Conclusion
The development of prodrugs is a critical and effective strategy to unlock the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold. By transiently masking the features responsible for poor solubility, researchers can significantly enhance oral bioavailability. A systematic and rigorous assessment, following the experimental workflow outlined in this guide, is paramount to selecting and advancing prodrug candidates with the highest probability of clinical success. The interplay between rational design, in vitro characterization, and in vivo pharmacokinetic evaluation provides a robust framework for developing the next generation of pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
Manera, C., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 645–649. [Link]
Dreassi, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305–6320. [Link]
Manera, C., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed, 23688173. [Link]
Dreassi, E., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed, 28650650. [Link]
Various Authors. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. MDPI. [Link]
Guareschi, G., et al. (2010). Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. [Link]
Various Authors. (2020). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]
Pessina, F., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed, 24846437. [Link]
El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
Dreassi, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena air. [Link]
Marianelli, S. (2022). In Vitro Activity Characterization of Novels Pyrazolo[3,4-d]Pyrimidine Prodrugs. Usiena air. [Link]
Various Authors. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
Various Authors. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]
Here is the comprehensive operational and disposal guide for 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to by its tautomeric name, 3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine). Introduction to Handling B...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive operational and disposal guide for 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to by its tautomeric name, 3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine).
Introduction to Handling Brominated Heterocycles
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 83255-86-1) is a highly valuable halogenated heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1] [3].
Because it contains both a fused pyrazolo-pyrimidine core and a covalently bound bromine atom, its handling and disposal require strict adherence to environmental health and safety (EHS) protocols. Improper disposal of halogenated organics can lead to severe environmental contamination and the potential formation of toxic dioxins or furans if incinerated at improper temperatures [1].
Part 1: Physicochemical & Hazard Profiling
Before establishing an operational workflow, it is critical to understand the physical properties that dictate the compound's behavior as a waste product.
Parameter
Specification / Classification
Operational Implication
Physical State
Solid (Powder)
Prone to aerosolization; requires anti-static handling.
Molecular Weight
214.02 g/mol
N/A
Solubility
Soluble in DMF, DMSO, hot THF
Liquid waste streams will primarily consist of these polar aprotic solvents.
GHS Hazard Class
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Requires standard PPE (nitrile gloves, goggles) and fume hood handling [2].
Waste Classification
Halogenated Organic Waste
Critical: Must be strictly segregated from non-halogenated waste streams to ensure proper high-temperature incineration.
Part 2: Operational Workflow & Handling Protocols
To ensure a self-validating safety system, every handling step must be designed to minimize exposure and control the generation of waste at the source.
Step 1: Environmental Control and Dispensing
Mechanism: Fine heterocyclic powders can easily aerosolize, posing an inhalation risk (STOT SE 3) and contaminating adjacent workspaces.
Protocol: Always handle the compound within a certified chemical fume hood with a face velocity of 80–100 fpm. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent electrostatic repulsion of the powder.
Mechanism: When reacting this compound (e.g., replacing the bromine via Suzuki coupling), the bromine is typically displaced as a bromide ion (
) into the aqueous/organic waste stream, while unreacted starting material remains as a halogenated organic [3].
Protocol: Conduct reactions in sealed vessels if heating is required. Ensure that all reaction solvents (e.g., 1,4-dioxane, DMF) are compatible with downstream halogenated waste collection systems.
Step 3: Equipment Decontamination
Mechanism: Residual powder on spatulas or glassware must be captured.
Protocol: Rinse all primary contact equipment with a polar organic solvent (e.g., acetone or methanol) directly into the designated halogenated liquid waste container before removing the equipment from the fume hood for standard washing.
Caption: Operational workflow demonstrating the generation and segregation of solid and liquid waste streams.
Part 3: Proper Disposal and Waste Segregation Procedures
The presence of the bromine atom at the 3-position dictates the entire lifecycle of this compound's disposal. Halogenated waste requires specialized treatment facilities capable of reaching extreme temperatures (>1,000°C) with rapid quenching and alkaline scrubbing to neutralize hydrobromic acid (HBr) gases and prevent the synthesis of brominated dioxins.
Step 1: Segregation of Liquid Waste
Container Selection: Use a high-density polyethylene (HDPE) or safety-coated glass carboy. Do not use metal containers, as trace hydrobromic acid or bromide salts in the waste can cause corrosion.
Strict Segregation: Pour all reaction filtrates, organic extracts, and equipment rinses containing the compound into a container explicitly labeled "Halogenated Organic Solvent Waste."
Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or hexane) drastically increases institutional disposal costs and creates regulatory compliance violations, as the entire mixed volume must then be treated as halogenated.
Step 2: Segregation of Solid Waste
Collection: Place empty reagent vials, contaminated weighing boats, filter paper, and Celite pads used during purification into a robust, puncture-resistant container.
Causality: Solid waste saturated with brominated compounds cannot be sent to standard municipal landfills due to the risk of groundwater leaching. It must be routed to a hazardous waste incinerator.
Step 3: Institutional Transfer and Final Destruction
Storage Limits: Store waste containers in secondary containment bins within a designated Satellite Accumulation Area (SAA). Do not exceed the regulatory time limit (typically 90 to 180 days depending on local jurisdiction) or volume limit (e.g., 55 gallons).
EHS Handoff: Submit a waste profile to your institution's Environmental Health and Safety (EHS) department. The waste will be transported by a licensed contractor to a commercial rotary kiln incinerator.
Caption: The required cradle-to-grave disposal pathway for halogenated chemical waste.
Part 4: Spill Response Protocol
In the event of an accidental release of the dry powder:
Evacuate & Assess: Instruct personnel to step back. Ensure the fume hood sash is lowered if the spill is inside, or increase room ventilation if outside the hood.
Containment: Do NOT dry sweep, as this will aerosolize the irritating powder.
Neutralization/Pickup: Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to dampen it. Wipe up the dampened powder using absorbent pads.
Disposal: Place all used absorbent pads into the Halogenated Solid Waste container. Wash the affected surface with soap and water to remove residual traces.
References
ResolveMass. (n.d.). 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 83255-86-1. Retrieved from [Link]
National Institutes of Health (NIH) / PMC. (n.d.). Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist. Retrieved from [Link]
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